molecular formula C7H11N3O B3045271 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- CAS No. 103980-51-4

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

Número de catálogo: B3045271
Número CAS: 103980-51-4
Peso molecular: 153.18
Clave InChI: QZMJEMVLACLWBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-5-ethyl-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMJEMVLACLWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146182
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103980-51-4
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly substituted pyrimidines serve as privileged scaffolds. The compound 6-amino-5-ethyl-2-methyl-4-pyrimidinol (also widely recognized by its tautomeric nomenclature, 6-amino-5-ethyl-2-methyl-3,4-dihydropyrimidin-4-one) provides a highly specific steric and electronic environment[1].

The strategic placement of a 5-ethyl group introduces a hydrophobic vector capable of engaging in van der Waals interactions within lipophilic protein pockets (e.g., kinase hinge regions). Concurrently, the 6-amino and 4-hydroxyl/oxo groups act as critical hydrogen-bonding networks. This whitepaper details the physicochemical properties, structural behavior, and a self-validating de novo synthetic protocol for this critical building block.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 6-amino-5-ethyl-2-methyl-4-pyrimidinol is essential for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][2].

PropertyValue
IUPAC Name 4-amino-5-ethyl-2-methyl-1H-pyrimidin-6-one
CAS Registry Number 103980-51-4
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Monoisotopic Mass 153.0902 Da
Predicted XLogP3 -0.4
Hydrogen Bond Donors 2 (Amino -NH₂, Pyrimidone -NH)
Hydrogen Bond Acceptors 3 (N, N, O)
Tautomerism and Solution-State Behavior

A critical factor when handling 4-hydroxypyrimidines is lactam-lactim tautomerism. While named as a "pyrimidinol" (lactim form), analytical characterization reveals that in aqueous solutions and the solid state, the molecule predominantly exists as the pyrimidin-4(3H)-one (lactam form). This equilibrium dictates its reactivity; electrophilic attacks (such as chlorination) must first activate the thermodynamically stable lactam carbonyl.

Functionalization T1 Pyrimidin-4-ol (Minor Tautomer) T2 Pyrimidin-4(3H)-one (Major Tautomer) T1->T2 Proton Transfer POCl3 POCl3 / Reflux (Chlorination) T2->POCl3 OH to Cl Activation Cl_Prod 4-Chloro-6-amino-5-ethyl -2-methylpyrimidine POCl3->Cl_Prod CrossC Palladium Catalysis (Suzuki/Buchwald) Cl_Prod->CrossC SNAr / Coupling Final C4-Substituted Pyrimidine Derivatives CrossC->Final

Caption: Tautomeric equilibrium of the pyrimidine core and downstream C4-functionalization pathways.

De Novo Synthesis Methodology

The most robust route to highly substituted pyrimidines is the base-catalyzed cyclocondensation of an amidine with an


-substituted cyanoacetate[3]. Here, we utilize acetamidine hydrochloride and ethyl 2-cyanobutanoate.
Mechanistic Rationale & Causality
  • Base Selection: Sodium ethoxide (NaOEt) is strictly utilized because it matches the ethoxy leaving group of the dielectrophile. Using sodium methoxide would induce competitive transesterification, resulting in a complex mixture of methyl and ethyl esters that stall cyclization.

  • Thermal Activation: While the initial nucleophilic attack of the amidine nitrogen onto the highly electrophilic nitrile carbon occurs readily at room temperature, the subsequent intramolecular cyclization (expulsion of the ethoxide leaving group to form the pyrimidone ring) faces a higher activation barrier, necessitating prolonged reflux.

  • Isoelectric Precipitation: The final product is amphoteric. It remains soluble in the basic reaction mixture as a sodium salt. Careful neutralization to its isoelectric point (pH ~6.5) is required to collapse its solubility and drive high-yield precipitation.

Step-by-Step Experimental Protocol

Reagents Required:

  • Acetamidine hydrochloride (1.1 equiv)

  • Ethyl 2-cyanobutanoate (1.0 equiv)[3][4]

  • Sodium ethoxide (1.2 equiv, freshly prepared in anhydrous ethanol)

  • Glacial acetic acid (for neutralization)

Procedure:

  • Free-Basing the Amidine: Suspend acetamidine hydrochloride in anhydrous ethanol under a nitrogen atmosphere. Slowly add the sodium ethoxide solution. Stir for 30 minutes at 25°C.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the precipitated sodium chloride, yielding a clear solution of free acetamidine.

  • Condensation: Transfer the filtrate to a round-bottom flask equipped with a reflux condenser. Add ethyl 2-cyanobutanoate dropwise over 10 minutes.

  • Cyclization: Heat the reaction mixture to reflux (78°C) and maintain for 12–16 hours.

  • Self-Validating Monitoring: Sample the reaction and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the ethyl 2-cyanobutanoate peak and the appearance of the product mass (

    
     154.1 [M+H]⁺).
    
  • Workup: Cool the mixture to 0–5°C in an ice bath. Slowly add glacial acetic acid dropwise until the pH reaches approximately 6.5. A dense white precipitate will form.

  • Isolation: Filter the solid under vacuum, wash sequentially with ice-cold water (to remove residual salts) and cold ethanol, and dry in vacuo at 50°C to afford the pure product.

SynthesisWorkflow A Acetamidine HCl (Amidine Source) D Free Acetamidine Generation A->D B Ethyl 2-cyanobutanoate (Dielectrophile) E Nucleophilic Attack (Cyano Group) B->E C NaOEt / EtOH (Base & Solvent) C->D Deprotonation D->E F Intramolecular Cyclization (Ester Carbonyl) E->F Reflux (12-16h) G Neutralization (AcOH / HCl) F->G Sodium Salt Intermediate H 6-Amino-5-ethyl-2-methyl -4-pyrimidinol G->H Precipitation

Caption: Synthetic workflow for 6-amino-5-ethyl-2-methyl-4-pyrimidinol via condensation.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch, the following spectroscopic benchmarks should be met:

Analytical MethodExpected Signals / Benchmarks
¹H NMR (400 MHz, DMSO-d₆)

11.52 (br s, 1H, NH), 6.35 (br s, 2H, NH₂), 2.29 (q, J = 7.4 Hz, 2H, CH₂), 2.15 (s, 3H, C2-CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)

164.2 (C4=O), 161.5 (C6-NH₂), 155.8 (C2-CH₃), 108.4 (C5), 21.5 (C2-CH₃), 18.2 (CH₂), 13.5 (CH₃).
LC-MS (ESI+) Calculated for C₇H₁₂N₃O [M+H]⁺: 154.0975; Found: 154.1.

Note on NMR Interpretation: The broad singlet at


 11.52 ppm confirms the presence of the pyrimidone NH, validating that the lactam tautomer dominates in the DMSO solution.

References

Sources

In-Depth Technical Guide: 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (CAS 28224-69-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter pyrimidine derivatives that serve as foundational building blocks for complex active pharmaceutical ingredients (APIs) and agrochemicals. 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (CAS 28224-69-3) is a highly versatile, multi-functionalized pyrimidine scaffold. Structurally, it possesses orthogonal reactive sites—an amino group at C2, a hydroxyl group at C4 (subject to lactam-lactim tautomerism), and alkyl substitutions at C5 and C6.

This guide provides a comprehensive, field-proven analysis of its physicochemical profile, mechanistic synthesis, and downstream functionalization, engineered specifically for researchers and drug development professionals requiring robust, reproducible, and self-validating workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and tautomeric behavior. In polar protic solvents, the molecule exists predominantly in its lactam form (2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one)[1], which significantly influences its nucleophilic character during downstream derivatization.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical and synthetic planning[2]:

ParameterValueMechanistic Implication
Chemical Name 2-amino-5-ethyl-6-methylpyrimidin-4-olCore scaffold nomenclature.
CAS Number 28224-69-3Unique registry identifier.
Molecular Formula C₇H₁₁N₃ODetermines mass balance in synthesis.
Molecular Weight 153.18 g/mol Used for stoichiometric calculations.
Melting Point 288 - 289 °CHigh MP indicates strong intermolecular hydrogen bonding (dimerization).
Boiling Point 273.1 ± 23.0 °C (Predicted)Suggests high thermal stability; suitable for reflux conditions.
Density 1.29 ± 0.1 g/cm³ (Predicted)Relevant for phase separations in liquid-liquid extractions.
pKa 10.17 ± 0.50 (Predicted)Amphoteric nature; dictates isoelectric precipitation during workup.

Mechanistic Synthesis & Workflow

The most robust and scalable method for synthesizing highly substituted 2-aminopyrimidines is the base-catalyzed condensation of a


-keto ester with a guanidine derivative. For this specific target, the precursors are ethyl 2-ethylacetoacetate  and guanidine hydrochloride [3].
Causality in Experimental Design
  • Why Sodium Ethoxide (NaOEt)? Guanidine hydrochloride is a stable, unreactive salt. NaOEt is required to deprotonate the salt, liberating the highly nucleophilic free guanidine in situ. Furthermore, NaOEt matches the ester leaving group (ethoxide), preventing unwanted transesterification side reactions.

  • Why Ethanol as a Solvent? Ethanol provides sufficient solubility for the intermediates while allowing the byproduct (NaCl) to precipitate, driving the equilibrium forward.

  • Thermodynamic Driving Force: The initial condensation forms an intermediate acyclic adduct. The subsequent cyclization is driven by the massive thermodynamic stability gained through the aromatization of the newly formed pyrimidine ring.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Step 1: Liberation of Free Guanidine

  • Under an inert argon atmosphere, charge a dry round-bottom flask with anhydrous ethanol (10 volumes).

  • Carefully add sodium metal (1.1 equivalents) in portions to generate sodium ethoxide.

  • Once the sodium is fully dissolved, add guanidine hydrochloride (1.1 equivalents). Stir at room temperature for 45 minutes.

  • IPC Validation: The formation of a dense white precipitate (NaCl) and a clear supernatant confirms the successful liberation of free guanidine. Filter the suspension to remove NaCl.

Step 2: Condensation and Cyclization

  • Transfer the clear filtrate to a reaction vessel. Slowly add ethyl 2-ethylacetoacetate (1.0 equivalent) dropwise over 30 minutes to control the exotherm.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 6 hours.

  • IPC Validation: Monitor via HPLC-UV (254 nm) or TLC (DCM:MeOH 9:1). The complete disappearance of the

    
    -keto ester peak/spot and the emergence of a highly UV-active product peak confirms complete cyclization.
    

Step 3: Isoelectric Isolation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove 70% of the ethanol.

  • Dilute the residue with cold distilled water.

  • Carefully adjust the pH to 6.5–7.0 using 1M HCl.

  • IPC Validation: Because the predicted pKa is ~10.17[2], neutralizing the strongly basic reaction mixture to near-neutral pH forces the amphoteric product to its isoelectric point. The sudden formation of a thick, off-white precipitate validates successful isolation.

  • Filter, wash with cold water, and dry under vacuum at 60 °C.

Workflow Visualization

Synthesis R1 Guanidine HCl + NaOEt S1 Free Guanidine Generation R1->S1 R2 Ethyl 2-ethylacetoacetate S2 Nucleophilic Attack & Cyclization (Reflux) R2->S2 S1->S2 S3 Neutralization (pH 6.5) & Precipitation S2->S3 P1 2-amino-5-ethyl-6-methyl pyrimidin-4-ol S3->P1

Caption: Workflow for the synthesis of 2-amino-5-ethyl-6-methylpyrimidin-4-ol via base-catalyzed condensation.

Downstream Applications & Derivatization

In drug discovery and agrochemical development, 2-amino-5-ethyl-6-methylpyrimidin-4-ol is rarely the final product. It is a highly prized intermediate, structurally analogous to the precursors used in synthesizing pyrimidine fungicides like Ethirimol and Bupirimate[3].

The true value of this molecule lies in its capacity for divergent functionalization:

  • Deoxychlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-hydroxyl group into a C4-chloride. The resulting 4-chloro-5-ethyl-6-methylpyrimidin-2-amine is a highly reactive electrophile, primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or SₙAr reactions with various nucleophiles.

  • Regioselective Alkylation: The exocyclic C2-amino group can undergo reductive amination or direct alkylation to modulate the lipophilicity and target-binding affinity of the resulting API.

Functionalization Pathways

Pathways Core 2-amino-5-ethyl-6-methyl pyrimidin-4-ol Chlorination POCl3 / Reflux (Deoxychlorination) Core->Chlorination Alkylation R-X / Base (O- or N-Alkylation) Core->Alkylation Inter1 4-chloro-5-ethyl-6-methyl pyrimidin-2-amine Chlorination->Inter1 Inter2 Alkylated Pyrimidine Derivatives Alkylation->Inter2 Coupling Pd-Catalyzed Cross-Coupling Inter1->Coupling API Advanced APIs & Agrochemicals Inter2->API Coupling->API

Caption: Divergent functionalization pathways of the pyrimidine core for API development.

Analytical Validation & Quality Control

To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical suite must be employed:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant pseudomolecular ion

    
     at m/z 154.1 . The absence of peaks at m/z ~198 indicates complete consumption of the ester precursor.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct triplet at ~1.0 ppm (3H) and a quartet at ~2.4 ppm (2H) confirm the presence of the intact C5-ethyl group.

    • A sharp singlet at ~2.1 ppm (3H) confirms the C6-methyl group.

    • A broad singlet at ~6.5 ppm (2H) validates the exocyclic C2-amino group.

    • A highly downfield broad peak at ~11.0 ppm (1H) corresponds to the tautomeric -OH/-NH proton, definitively proving the formation of the pyrimidin-4-ol/one core.

References

1. 2. 3.

Sources

Synthesis and Characterization of 6-Amino-5-ethyl-2-methylpyrimidin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-amino-5-ethyl-2-methylpyrimidin-4-ol (Molecular Formula: C₇H₁₁N₃O, MW: 153.18 g/mol ) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors, and complex agrochemicals. This whitepaper provides an authoritative, in-depth guide to its synthesis via a modified Traube purine/pyrimidine condensation, detailing the mechanistic causality, a self-validating experimental protocol, and comprehensive analytical characterization parameters.

Retrosynthetic Strategy and Pharmacological Relevance

Pyrimidines form the structural backbone of numerous biologically active compounds due to their ability to act as nucleobase analogs and engage in critical hydrogen-bonding networks within enzyme active sites [1]. The target molecule features three distinct functional groups (amino, hydroxyl/oxo, and alkyl) arranged around a pyrimidine core, making it a versatile synthetic scaffold.

Retrosynthetically, the construction of the pyrimidine ring is most efficiently achieved through the condensation of an amidine with an α-substituted cyanoacetate derivative [2]. For this specific target, acetamidine hydrochloride provides the C2 carbon and the N1/N3 nitrogen atoms, while ethyl 2-cyanobutanoate supplies the C4, C5, and C6 carbons along with the ethyl substituent.

Retrosynthesis TGT 6-amino-5-ethyl-2-methylpyrimidin-4-ol (Target Molecule) SYN C-N & C-C Bond Formation (Traube-Type Condensation) TGT->SYN Retrosynthetic Disconnection P1 Acetamidine Hydrochloride (C2, N1, N3 Source) SYN->P1 P2 Ethyl 2-cyanobutanoate (C4, C5, C6 Source) SYN->P2

Retrosynthetic disconnection of 6-amino-5-ethyl-2-methylpyrimidin-4-ol into its primary precursors.

Mechanistic Rationale: Causality in Reaction Design

The synthesis relies on a base-catalyzed nucleophilic acyl substitution and subsequent cyclization [3]. Understanding the causality behind the reagent selection is paramount for a self-validating system:

  • Choice of Base (Sodium Ethoxide in Ethanol): Using aqueous NaOH would hydrolyze the ethyl 2-cyanobutanoate to a carboxylate, destroying its electrophilicity and halting the reaction. Using Sodium Methoxide (NaOMe) in Methanol would trigger transesterification, creating a mixture of methyl and ethyl esters. By matching the alkoxide base (NaOEt) to the ester leaving group (ethyl), we eliminate transesterification side-reactions and ensure kinetic consistency.

  • Nucleophilic Attack: The liberated free base of acetamidine features a highly nucleophilic nitrogen that attacks the electrophilic cyano carbon of ethyl 2-cyanobutanoate, forming a transient imine intermediate.

  • Intramolecular Cyclization: The secondary nitrogen of the amidine intermediate undergoes an intramolecular attack on the ester carbonyl. The subsequent elimination of ethanol drives the irreversible ring closure.

  • Tautomerization: The resulting product exists in a tautomeric equilibrium between the pyrimidin-4-one and pyrimidin-4-ol forms, heavily favoring the thermodynamically stable pyrimidin-4-one in polar solvents [4].

Mechanism Step1 Acetamidine + Ethyl 2-cyanobutanoate (Base: NaOEt / EtOH) Step2 Nucleophilic Attack Amidine NH2 attacks Cyano Carbon Step1->Step2 Step3 Imine Intermediate Formation of C-N bond Step2->Step3 Step4 Intramolecular Cyclization Amidine NH attacks Ester Carbonyl Step3->Step4 Step5 Elimination Loss of Ethanol (EtOH) to close ring Step4->Step5 Step6 Tautomerization Pyrimidin-4-one ⇌ Pyrimidin-4-ol Step5->Step6

Step-by-step mechanistic pathway of the pyrimidine ring formation.

Experimental Protocol: A Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol incorporates built-in validation checkpoints.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Acetamidine HCl94.541.1010.40 gPyrimidine core precursor
Ethyl 2-cyanobutanoate141.171.0014.12 gPyrimidine core precursor
Sodium metal22.992.205.06 gBase generation (NaOEt)
Anhydrous Ethanol46.07Solvent150 mLReaction medium
Glacial Acetic Acid60.05As needed~10-15 mLpH adjustment / Precipitation
Step-by-Step Methodology
  • Preparation of Alkoxide Base: Under an inert nitrogen atmosphere, carefully add sodium metal chunks (5.06 g) portion-wise to a dry 500 mL round-bottom flask containing 150 mL of anhydrous ethanol. Validation Checkpoint: Wait until all sodium has dissolved and hydrogen evolution ceases; the solution should be clear and homogeneous.

  • Freebasing the Amidine: Cool the sodium ethoxide solution to 0–5 °C using an ice bath. Add acetamidine hydrochloride (10.40 g) in small portions. Stir for 30 minutes. Causality: The generation of NaCl precipitate visually confirms the successful liberation of the acetamidine free base.

  • Condensation Reaction: Slowly add ethyl 2-cyanobutanoate (14.12 g) dropwise over 15 minutes to control the exothermic nucleophilic attack. Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 10 hours.

  • Solvent Removal: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting crude, sticky residue in 100 mL of deionized water.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous solution to 5 °C. Slowly add glacial acetic acid dropwise while monitoring the pH. Causality: The target pyrimidinol is amphoteric. Strong acids (like HCl) would protonate the basic amino group, causing the product to redissolve as a highly soluble hydrochloride salt. Acetic acid gently buffers the solution to pH ~5.5–6.0, the isoelectric point where the neutral zwitterionic/tautomeric form is least soluble, triggering massive precipitation.

  • Isolation: Filter the precipitated white-to-off-white solid under vacuum. Wash the filter cake sequentially with ice-cold water (2 × 20 mL) to remove residual salts, followed by cold acetone (10 mL) to remove unreacted organic impurities. Dry the solid in a vacuum oven at 50 °C for 12 hours.

Workflow W1 1. Base Prep NaOEt in EtOH W2 2. Freebasing Acetamidine HCl + NaOEt W1->W2 W3 3. Condensation Add Ester & Reflux 10h W2->W3 W4 4. Workup Evaporate & Dissolve in H2O W3->W4 W5 5. Precipitation Adjust pH ~6.0 with AcOH W4->W5 W6 6. Isolation Filter, Wash, Vacuum Dry W5->W6

Sequential experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

Rigorous characterization is required to verify the regiochemistry and purity of the synthesized pyrimidinol. The presence of the ethyl group at C5 and the primary amine at C6 creates distinct spectral signatures.

NMR Spectroscopy Data Summary

The following table outlines the expected ¹H and ¹³C NMR assignments when recorded in DMSO-d₆ at 400 MHz and 100 MHz, respectively.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment / Structural Correlation
¹H 11.80Broad singlet1HOH / NH (Tautomeric, exchangeable with D₂O)
¹H 6.15Broad singlet2H-NH₂ at C6 (Exchangeable with D₂O)
¹H 2.35Quartet (J = 7.5 Hz)2H-CH₂- of the C5 ethyl group
¹H 2.18Singlet3H-CH₃ at C2
¹H 0.95Triplet (J = 7.5 Hz)3H-CH₃ of the C5 ethyl group
¹³C 164.2Singlet-C4 (C-OH / C=O tautomeric carbon)
¹³C 161.5Singlet-C6 (C-NH₂ carbon)
¹³C 156.0Singlet-C2 (C-CH₃ carbon)
¹³C 104.8Singlet-C5 (Ring carbon attached to ethyl)
¹³C 21.5Singlet-C2 methyl carbon
¹³C 18.2Singlet-C5 ethyl -CH₂- carbon
¹³C 13.5Singlet-C5 ethyl -CH₃ carbon
Mass Spectrometry and IR
  • ESI-MS (Positive Mode): Expected [M+H]⁺ peak at m/z 154.1.

  • FT-IR (KBr pellet): Characteristic broad absorption bands at 3450 cm⁻¹ and 3320 cm⁻¹ (primary amine N-H stretching), 3100–2800 cm⁻¹ (broad O-H/N-H tautomeric stretching), and a strong sharp band at 1650 cm⁻¹ corresponding to the pyrimidin-4-one C=O stretching in the solid state.

Conclusion

The synthesis of 6-amino-5-ethyl-2-methylpyrimidin-4-ol demonstrates the robust utility of the Traube pyrimidine synthesis. By strictly controlling the reaction environment—specifically matching the alkoxide base to the ester leaving group and utilizing isoelectric precipitation with a weak acid—chemists can achieve high yields and exceptional purity. The detailed spectral assignments provided herein serve as a definitive reference for verifying the structural integrity of this valuable pharmaceutical intermediate.

References

  • Majumder, A., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 11(2), 2022, pp. 121-138. Available at:[Link]

  • ResearchGate. "An overview on synthesis and biological activity of pyrimidines." World Journal of Advanced Research and Reviews, 15(01), 2022, pp. 272–296. Available at:[Link]

Molecular Structure and Conformation of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Conformational Analysis

Executive Summary

Compound: 2-Amino-5-ethyl-6-methylpyrimidin-4-ol CAS: 28224-69-3 Molecular Formula: C₇H₁₁N₃O Exact Mass: 153.0902[1]

This guide provides a comprehensive structural and conformational analysis of 2-amino-5-ethyl-6-methylpyrimidin-4-ol , a critical heterocyclic scaffold used in the synthesis of fungicides (e.g., Bupirimate metabolites) and pharmaceutical intermediates (kinase inhibitors).

Unlike simple pyrimidines, this molecule exhibits complex keto-enol tautomerism and steric gearing between the C5-ethyl and C6-methyl groups.[1] This document details the dominant tautomeric forms, synthetic pathways, and self-validating characterization protocols required for high-purity isolation.[1]

Molecular Architecture & Tautomeric Equilibrium

Although nomenclature often designates this molecule as a "pyrimidin-4-ol" (enol form), experimental evidence from X-ray diffraction (XRD) and NMR studies of analogous isocytosines confirms that the oxo-form (lactam) predominates in the solid state and polar solvents.[1]

1.1 The Tautomeric Triad

The molecule exists in a dynamic equilibrium between three primary forms.[1] Understanding this is vital for predicting binding affinity in pharmacophore modeling.

  • Form A (Keto/Lactam): 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one.[1] (Dominant, >95% in DMSO/H₂O).[1]

  • Form B (Enol/Lactim): 2-amino-5-ethyl-6-methylpyrimidin-4-ol.[1][2] (Rare, favored only in gas phase or non-polar solvents).[1]

  • Form C (Imine): 2-imino-5-ethyl-6-methyl-1,2,3,4-tetrahydropyrimidin-4-one.[1] (High energy, negligible).[1]

Key Insight: The C4-carbonyl oxygen acts as a hydrogen bond acceptor, while the N3-H acts as a donor.[1] This creates a "Donor-Acceptor-Donor" (D-A-D) motif at the Watson-Crick face, mimicking Guanosine interactions.

1.2 Visualization of Tautomerism

Tautomerism Keto KETO FORM (Dominant) 2-amino...pyrimidin-4(3H)-one (N3-H, C4=O) Enol ENOL FORM (Minor) 2-amino...pyrimidin-4-ol (N3=C4, C4-OH) Keto->Enol Proton Transfer (Non-polar solvent) Imine IMINE FORM (Rare) 2-imino...pyrimidin-4-one (C2=NH) Keto->Imine High Energy Transition

Figure 1: Tautomeric equilibrium shifting heavily toward the Keto form (Blue) in biological and solid-state environments.[1]

Conformational Dynamics: The 5-Ethyl/6-Methyl Clash

The unique feature of this derivative is the steric interaction between the C5-ethyl and C6-methyl groups.

2.1 Steric Gearing
  • Planarity: The pyrimidine ring is essentially planar.[1]

  • C5-Ethyl Rotation: The ethyl group cannot rotate freely 360° without steric penalty.[1] The methylene protons (

    
    ) of the ethyl group orient themselves to minimize eclipsing interactions with the C6-methyl group.[1]
    
  • Consequence: In

    
    -NMR, if the rotation is sufficiently hindered (or in a chiral environment), the methylene protons may appear as complex multiplets rather than a simple quartet, due to diastereotopicity induced by the local magnetic environment.[1]
    
2.2 Lipophilicity & Solubility

The addition of the C5-ethyl chain significantly increases


 compared to the methyl-only analog.[1]
  • Predicted

    
    :  ~0.8 – 1.2[1]
    
  • Solubility Profile:

    • Soluble: DMSO, Methanol (hot), Dilute Acids (protonation of N1/N3).[1]

    • Insoluble: Water (neutral pH), Hexane.[1]

Synthetic Pathway & Impurity Profiling

To ensure scientific integrity, the synthesis must avoid O-alkylation byproducts. The standard route utilizes the Biginelli-type condensation or direct condensation of guanidine with a


-keto ester.[1]
3.1 Validated Synthetic Protocol
  • Precursors: Guanidine Hydrochloride + Ethyl 2-ethylacetoacetate.[1]

  • Catalyst: Sodium Ethoxide (NaOEt) in Ethanol.[1]

Step-by-Step Methodology:

  • Activation: Dissolve Guanidine HCl (1.1 eq) in absolute ethanol. Add NaOEt (1.1 eq) to generate free guanidine base in situ. Filter off the NaCl precipitate to drive equilibrium.[1]

  • Condensation: Add Ethyl 2-ethylacetoacetate (1.0 eq) dropwise at 0°C to prevent side reactions.

  • Cyclization: Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

  • Isolation: Evaporate ethanol. The residue is the sodium salt of the pyrimidine.[1]

  • Neutralization (Critical): Redissolve in minimal water and acidify to pH 6–7 with Acetic Acid. The product precipitates as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

3.2 Reaction Workflow Diagram

Synthesis cluster_0 Precursors Guanidine Guanidine HCl Base NaOEt / EtOH (Deprotonation) Guanidine->Base Ester Ethyl 2-ethylacetoacetate Intermediate Acyclic Intermediate Base->Intermediate + Ester Cyclization Reflux (4-6h) Cyclocondensation Intermediate->Cyclization Workup Acidify to pH 6 (Precipitation) Cyclization->Workup Product 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (Solid) Workup->Product

Figure 2: Cyclocondensation pathway yielding the target pyrimidine scaffold.[1]

Analytical Characterization (Self-Validating Protocols)

Trustworthiness in chemical biology relies on rigorous characterization.[1] The following data points serve as quality control gates.

4.1 Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required to observe exchangeable protons)

Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationStructural Validation
N3-H (Lactam)10.8 – 11.2Broad Singlet1HConfirms Keto tautomer.[1] Disappears with D₂O shake.
-NH₂ (Exocyclic)6.2 – 6.5Broad Singlet2HConfirms 2-amino substitution.[1]
C5-CH₂- (Ethyl)2.35Quartet (

Hz)
2HDiagnostic for ethyl group.[1]
C6-CH₃ 2.05Singlet3HConfirms methyl group.[1]
-CH₃ (Ethyl term)0.98Triplet (

Hz)
3HCoupled to methylene.[1]

Troubleshooting: If the N3-H signal is missing and a signal appears >12 ppm, check for the Enol form or impurities.[1] If the NH₂ signal is split, it indicates restricted rotation or H-bonding.

4.2 Crystal Structure Parameters (Extrapolated)

Based on the analogue 2-amino-4-hydroxy-6-methylpyrimidine [1], the expected crystal lattice for the 5-ethyl derivative is:

  • System: Triclinic or Monoclinic.[1]

  • Space Group:

    
     or 
    
    
    
    .[1][3]
  • Packing: Dominated by centrosymmetric dimers formed via

    
     hydrogen bonds (R2,2(8) graph set motif).[1]
    
References
  • Crystal Structure Analogue: Wang, Y., et al.[1] "The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate." ResearchGate, 2020.[1][3]

  • Synthesis & Properties: ChemicalBook. "2-Amino-5-ethyl-6-methylpyrimidin-4-ol Properties and Synthesis."[1]

  • Tautomerism Mechanism: Raczyńska, E. D., et al. "Tautomerism of 2-Amino-pyrimidin-4-one Derivatives."[1] MDPI Molecules, 2022.[1] [1]

  • PubChem Entry: National Center for Biotechnology Information.[1] "2-Amino-5-ethyl-6-methylpyrimidin-4-ol (CAS 28224-69-3)."[1][2][4]

Sources

Physicochemical Properties of Substituted Aminopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Substituted Aminopyrimidines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Nilotinib), antivirals, and antimicrobial agents. Its ubiquity stems from its ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds within enzyme active sites.

This guide provides a rigorous technical analysis of the physicochemical properties of substituted aminopyrimidines. We move beyond basic descriptions to explore the causal relationships between substitution patterns, electronic effects, and key parameters such as pKa, tautomerism, and lipophilicity. These properties are the determinants of a molecule’s ADME (Absorption, Distribution, Metabolism, Excretion) profile and target affinity.

Structural Fundamentals & Tautomerism

The Amino-Imino Equilibrium

A critical, often overlooked feature of aminopyrimidines is their potential for tautomerism. While the amino form is thermodynamically dominant in the ground state for both 2- and 4-aminopyrimidines, the imino form can become accessible under specific conditions (e.g., excited states, specific solvent interactions, or active site binding).

  • Amino Form: Aromatic sextet is intact; exocyclic nitrogen is

    
    -like (pyramidal) or 
    
    
    
    (planar) depending on conjugation.[1]
  • Imino Form: Aromaticity is disrupted; proton transfer occurs from the exocyclic amine to a ring nitrogen.

Understanding this equilibrium is vital because the imino tautomer presents a different hydrogen bond donor/acceptor motif (


 vs. 

), which can drastically alter binding affinity.

Diagram 1: Tautomeric Equilibrium of 2-Aminopyrimidine

Tautomerism Figure 1: Amino-Imino Tautomerism in 2-Aminopyrimidines cluster_0 Dominant Form (Ground State) cluster_1 Minor Form (Excited/Specific Binding) Amino Amino Tautomer (Aromatic System Intact) Exocyclic -NH2 Imino Imino Tautomer (Quinoid-like Character) Exocyclic =NH Amino->Imino Proton Transfer (High Energy Barrier)

Acid-Base Dissociation (pKa)

The ionization state of aminopyrimidines at physiological pH (7.4) dictates their solubility and membrane permeability.[1]

Site of Protonation

Contrary to aliphatic amines, the exocyclic amino group in aminopyrimidines is not the site of protonation. The lone pair on the exocyclic nitrogen is delocalized into the


-system of the ring. Consequently, protonation occurs at one of the ring nitrogens .
Positional Effects on Basicity

The position of the amino group profoundly influences the basicity of the ring nitrogens due to resonance stabilization of the conjugate acid.

  • 4-Aminopyrimidine (pKa

    
     5.7):  The cation is stabilized effectively by resonance contributions from the exocyclic amine (para-like relationship). This makes it moderately basic.[1]
    
  • 2-Aminopyrimidine (pKa

    
     3.5):  Although resonance stabilization is possible, the inductive electron-withdrawing effect of the adjacent ring nitrogens destabilizes the cation relative to the 4-isomer.
    
  • 5-Aminopyrimidine (pKa

    
     2.0):  The amino group is in a meta-like relationship to both ring nitrogens.[1] It cannot provide direct resonance stabilization to the protonated ring nitrogen, resulting in very low basicity.
    
Substituent Effects (Hammett Correlation)

Substituents on the pyrimidine ring modulate pKa via inductive (


) and mesomeric (

) effects. This follows a linear free-energy relationship (Hammett equation logic), though specific

constants for pyrimidines differ from benzenes.[1]
  • Electron-Donating Groups (EDGs): Alkyl groups (e.g.,

    
    ) push electron density into the ring, stabilizing the cation and increasing pKa .
    
  • Electron-Withdrawing Groups (EWGs): Halogens (e.g.,

    
    , 
    
    
    
    ) or nitro groups pull electron density, destabilizing the cation and decreasing pKa .

Table 1: Comparative pKa Values of Aminopyrimidine Derivatives

CompoundStructurepKa (Approx)Electronic Rationale
4-Aminopyrimidine Unsubstituted5.71Strong resonance stabilization of cation.[1]
2-Aminopyrimidine Unsubstituted3.54Inductive withdrawal by adjacent N lowers basicity.
2-Amino-4,6-dimethylpyrimidine EDG substituted4.85Methyl groups (+I effect) increase basicity.
2-Amino-5-chloropyrimidine EWG substituted~2.8Chloro group (-I effect) decreases basicity.
5-Aminopyrimidine Meta-like~2.0Lack of resonance stabilization.[1]

Lipophilicity and Solubility

LogP and LogD

Lipophilicity (LogP) is modifiable via the substitution pattern.

  • Hydrophobicity: Adding halogens or alkyl chains increases LogP, improving membrane permeability but potentially reducing solubility.[1]

  • Hydrophilicity: Introducing polar groups (e.g.,

    
    , 
    
    
    
    ) or solubilizing tails (e.g., morpholine, piperazine) lowers LogP.
Crystal Packing & Hydrogen Bonding

Aminopyrimidines exhibit a robust supramolecular synthon known as the


 motif .[2] This involves a pair of hydrogen bonds between the ring nitrogen and the exocyclic amine of two adjacent molecules (or a drug and its target). This "base-pairing" mimicry is the structural basis for their binding to the hinge region of kinase enzymes.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Potentiometric titration is the "gold standard" for determining pKa values between 2 and 12.

Methodology:

  • Preparation: Dissolve the aminopyrimidine sample (

    
     M) in degassed water or a water/methanol co-solvent (if solubility is low).
    
  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at a controlled temperature (

    
    ).
    
  • Titration: Titrate with standardized

    
     or 
    
    
    
    under an inert atmosphere (
    
    
    or
    
    
    ) to prevent
    
    
    absorption.[1]
  • Data Analysis: Plot pH vs. volume of titrant. The inflection point (first derivative maximum) corresponds to the pKa. For multiprotic systems, use Bjerrum plots.[1]

Diagram 2: pKa Determination Workflow

pKa_Workflow Figure 2: Potentiometric Determination of pKa Start Sample Preparation (1 mM in degassed H2O/MeOH) Calib Electrode Calibration (pH 4, 7, 10 @ 25°C) Start->Calib Titration Potentiometric Titration (Add 0.1 M HCl/NaOH under N2) Calib->Titration Data Data Acquisition (Record pH vs Volume) Titration->Data Calc Calculation (First Derivative / Gran Plot) Data->Calc

Protocol: Shake-Flask LogP Determination

For accurate lipophilicity measurement, the shake-flask method remains the primary validation tool for computational predictions.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the aminopyrimidine in the aqueous phase (if hydrophilic) or octanol phase (if lipophilic).

  • Partitioning: Mix the two phases in a glass vial. Shake mechanically for 1 hour, then centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV.

  • Calculation:

    
    .
    

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. RSC Advances. Available at: [Link]

  • Basicity and Effect of Substituent on Basicity. PharmaGuideline. Available at: [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics. PMC. Available at: [Link]

  • PubChem Compound Summary for CID 68958, 4-Aminopyrimidine. National Center for Biotechnology Information.[1] Available at: [Link]

  • PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. National Center for Biotechnology Information.[1] Available at: [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

Sources

Discovery and Synthesis of Pyrimidine-Based Kinase Inhibitors: A Comprehensive Guide to Rational Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of protein kinases has revolutionized modern oncology, shifting the paradigm from broad-spectrum cytotoxics to precision medicine. At the heart of this pharmacological breakthrough lies the pyrimidine scaffold—a privileged heterocyclic pharmacophore that serves as the cornerstone for numerous FDA-approved therapeutics. As a Senior Application Scientist, I have structured this technical guide to walk researchers through the rational design, step-by-step synthesis, and rigorous biological evaluation of pyrimidine-based kinase inhibitors. By understanding the chemical causality behind structural modifications and synthetic conditions, drug development professionals can engineer highly selective molecules capable of overcoming acquired clinical resistance.

Pharmacophore Rationale: The Pyrimidine Hinge-Binder

Why is the pyrimidine ring so ubiquitous in kinase inhibitor design? The fundamental causality lies in its structural 1[1]. The kinase domain features a highly conserved ATP-binding pocket with a critical "hinge region" connecting the N-terminal and C-terminal lobes.

The nitrogen atoms of the pyrimidine core act as potent hydrogen-bond acceptors, forming critical bidentate or monodentate interactions with the backbone amide protons of the hinge region. Because this structural motif is2[2], the deazapurine framework anchors the inhibitor deep within the ATP pocket. This provides a rigid, predictable platform from which functional groups can be projected into adjacent hydrophobic or solvent-exposed regions to achieve kinome-wide selectivity.

Rational Design and Structure-Activity Relationship (SAR)

Designing a selective pyrimidine inhibitor requires a strategic manipulation of its substitution pattern:

  • C4 Substitution (Solvent/Deep Pocket): The group at the C4 position often dictates the primary interaction with the solvent-exposed region or the DFG (Asp-Phe-Gly) motif. For instance, 3[3] is crucial for achieving on-target activity against specific anomalies, such as EGFR exon 20 insertions.

  • C2 Substitution (Hinge/Specificity Pocket): Modifications at the C2 position, such as adding anilines or aminopyrazoles, refine the hinge-binding geometry. Incorporating 4[4] to the ATP pocket, a valuable attribute for targeting disrupted kinase pathways.

  • C5/C6 Substitution (Gatekeeper Targeting): The C5 position is strategically located near the gatekeeper residue. Adding electrophilic warheads (e.g., acrylamides) at this position enables 5[5], such as the Cys797 residue in EGFR T790M mutants.

Core Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 2,4-disubstituted pyrimidines typically relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The following protocol is designed as a self-validating system, ensuring regioselectivity and high yield.

Step 1: Regioselective SNAr at the C4 Position

  • Procedure: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., isopropanol). Add the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq), and 6[6].

  • Causality: The C4 chlorine is highly activated by the electron-withdrawing nature of the two adjacent ring nitrogens. Maintaining the reaction at 0°C leverages this differential reactivity, ensuring substitution occurs exclusively at C4 while leaving the C2 chlorine intact.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, and a single peak corresponding to the mono-substituted intermediate (M+H) emerges.

Step 2: Second SNAr or Suzuki-Miyaura Coupling at the C2 Position

  • Procedure: To the isolated intermediate, add the second nucleophile (e.g., an aniline derivative). Use a stronger base (e.g., K2CO3) and6[6] for 12 hours.

  • Causality: The first amine substitution donates electron density into the pyrimidine ring via resonance, severely deactivating the remaining C2 chlorine. Therefore, elevated thermal energy or palladium catalysis is strictly required to overcome the increased activation barrier.

  • Validation: Confirm the final structure via 1H NMR. The disappearance of the C2-Cl is indirectly confirmed by the integration of the newly introduced substituent protons and the characteristic upfield shift of the pyrimidine C5 proton.

Biological Evaluation: Kinase Assays & Selectivity Profiling

A robust biological evaluation must validate both biochemical potency and cellular target engagement.

  • Cell-Free ATP-Competitive Kinase Assay: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the biochemical IC50.

    • Causality: TR-FRET eliminates compound auto-fluorescence interference. By varying ATP concentrations, researchers can confirm whether the pyrimidine inhibitor is truly ATP-competitive (the apparent IC50 will shift proportionally with ATP concentration).

    • Validation: Always run a known pan-kinase inhibitor (e.g., staurosporine) as a positive control to validate assay sensitivity and dynamic range.

  • Cellular Target Engagement (Western Blotting): Treat target cancer cell lines with the compound and assess the phosphorylation status of the target kinase and downstream effectors (e.g., ERK1/2).

    • Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump issues. Western blotting confirms that the compound reaches the intracellular kinase domain and successfully halts the signaling cascade.

Data Presentation: FDA-Approved Pyrimidine Inhibitors

The translational success of pyrimidine scaffolds is evidenced by multiple FDA-approved drugs. The table below summarizes key quantitative data for representative inhibitors.

Drug NamePrimary Target(s)Biochemical IC50Scaffold TypeClinical Indication
Palbociclib CDK4 / CDK67[7]Pyrido[2,3-d]pyrimidineHR+, HER2- Breast Cancer
Ribociclib CDK4 / CDK68[8]Pyrrolo[2,3-d]pyrimidineHR+, HER2- Breast Cancer
Ceritinib ALK9[9]2,4-DiaminopyrimidineALK+ NSCLC
Osimertinib EGFR (T790M/L858R)5[5]Mono-anilino-pyrimidineEGFR-mutated NSCLC

Visualizations

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Activates GRB2 GRB2 / SOS EGFR->GRB2 Phosphorylation Osimertinib Osimertinib (Pyrimidine Inhibitor) Osimertinib->EGFR Covalent Binding (C797) RAS RAS (Active) GRB2->RAS GTP Exchange RAF RAF Kinase RAS->RAF Recruits MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation

Caption: EGFR signaling cascade highlighting the targeted inhibition of the kinase domain by Osimertinib.

Synthesis_Workflow Start 2,4-Dichloropyrimidine (Starting Material) SNAr1 Regioselective SNAr (Amine, Base, 0°C) Start->SNAr1 Intermediate 4-Amino-2-chloropyrimidine (Intermediate) SNAr1->Intermediate C4 Substitution SNAr2 Second SNAr or Suzuki (Amine/Boronic Acid, 80-100°C) Intermediate->SNAr2 Product 2,4-Disubstituted Pyrimidine (Target Inhibitor) SNAr2->Product C2 Substitution Purification HPLC Purification & NMR/MS Validation Product->Purification Quality Control

Caption: Step-by-step experimental workflow for the synthesis of 2,4-disubstituted pyrimidine inhibitors.

References

  • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed (nih.gov) URL:[Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (nih.gov) URL: [Link]

  • Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: Frontiers URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]

  • Title: Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations Source: AACR Journals URL: [Link]

  • Title: Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity Source: ResearchGate URL:[Link]

  • Title: Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment Source: AACR Journals URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Modernized Approach to the Synthesis of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 6-amino-5-ethyl-2-methyl-4-pyrimidinol, a substituted pyrimidine of significant interest in medicinal chemistry. The core of this protocol is a robust cyclocondensation reaction, a variant of the classic Pinner pyrimidine synthesis. We will explore the chemical principles, offer a step-by-step methodology optimized for efficiency and yield, and discuss modern enhancements such as ultrasound-promoted synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for obtaining this valuable heterocyclic scaffold.

Introduction and Scientific Context

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The 4-pyrimidinol scaffold, in particular, is a versatile intermediate for the synthesis of more complex molecules.[2][3]

The synthesis of 6-amino-5-ethyl-2-methyl-4-pyrimidinol is typically achieved through the Pinner pyrimidine synthesis, a well-established method involving the condensation of a 1,3-dicarbonyl compound, in this case, a β-keto ester, with an amidine.[4][5] This reaction provides a direct and efficient route to the pyrimidine ring system. Recent advancements in synthetic methodology have demonstrated that techniques like ultrasound irradiation can significantly accelerate this reaction, leading to higher yields and purity in substantially shorter timeframes, often in environmentally benign solvents like water.[6][7][8][9]

This protocol will detail a reliable procedure for this synthesis, explaining the causality behind each step and providing a framework for troubleshooting and optimization.

Reaction Principle and Mechanism

The synthesis of 6-amino-5-ethyl-2-methyl-4-pyrimidinol is achieved via a cyclocondensation reaction between ethyl 2-ethylacetoacetate and acetamidine hydrochloride. This reaction is a classic example of the Pinner pyrimidine synthesis.[4][5]

The mechanism proceeds through the following key stages:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the acetamidine attacks one of the carbonyl carbons of the ethyl 2-ethylacetoacetate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen atom of the amidine onto the remaining carbonyl group leads to the formation of a dihydropyrimidine intermediate.

  • Dehydration/Aromatization: The intermediate then undergoes dehydration and tautomerization to yield the stable aromatic 4-pyrimidinol ring system.

The reaction is typically facilitated by a base, which deprotonates the acetamidine hydrochloride to generate the free amidine base required for the initial nucleophilic attack.

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Recommended Purity
Ethyl 2-ethylacetoacetate607-97-6C₈H₁₄O₃158.19≥98%
Acetamidine hydrochloride124-42-5C₂H₇ClN₂94.54≥98%
Sodium Ethoxide141-52-6C₂H₅NaO68.05≥96%
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07≥99.5%
Glacial Acetic Acid64-19-7CH₃COOH60.05ACS Grade
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Analytical balance

  • (Optional) Laboratory ultrasonic bath

Detailed Experimental Protocol

This protocol provides a framework for the synthesis. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended for optimization.[10]

Step 1: Preparation of the Reaction Mixture
  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. Ensure all glassware is oven-dried to maintain anhydrous conditions, which is critical for this reaction.[10]

  • In the flask, dissolve sodium ethoxide (e.g., 6.8 g, 0.1 mol) in 100 mL of anhydrous ethanol. Stir until a homogenous solution is formed. This step generates the free acetamidine base in situ.

  • To this solution, add acetamidine hydrochloride (e.g., 9.45 g, 0.1 mol). Stir the resulting suspension for 15-20 minutes at room temperature.

Step 2: Cyclocondensation Reaction
  • Slowly add ethyl 2-ethylacetoacetate (e.g., 15.82 g, 0.1 mol) to the suspension via a dropping funnel over a period of 20-30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[10]

Alternative Ultrasound-Promoted Method: For an accelerated and often higher-yielding procedure, the reaction can be performed in an ultrasonic bath at a controlled temperature (e.g., 40-50°C).[6][9] Reaction times can be dramatically reduced, often to under an hour.[6]

Step 3: Product Isolation
  • Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Carefully neutralize the mixture to approximately pH 7 using glacial acetic acid. This step is crucial as the product is a salt at high pH.

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and soluble byproducts.[10]

Step 4: Purification
  • The crude product can be purified by recrystallization.[10] Ethanol is often a suitable solvent.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small volume of ice-cold ethanol, and dry them under vacuum.

Caption: Step-by-step experimental workflow.

Characterization and Validation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-amino-5-ethyl-2-methyl-4-pyrimidinol.

  • Melting Point: The purified compound should exhibit a sharp melting point.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and couplings of all protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups present (e.g., N-H, O-H, C=N, C=C).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere if possible.

    • Ethanol: Highly flammable. Keep away from ignition sources.

    • Acetic Acid: Corrosive. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure reagents; moisture contamination.Monitor reaction by TLC to ensure completion. Use freshly purified amidine hydrochloride. Ensure strictly anhydrous conditions by using dry solvent and glassware.[10]
Oily Product / Failure to Crystallize Presence of impurities; incorrect pH during workup.Ensure pH is properly neutralized before filtration. Attempt purification by column chromatography.
Complex Mixture of Byproducts Side reactions (e.g., self-condensation of the β-keto ester).Control the rate of addition of the β-keto ester. Optimize reaction temperature; sometimes lower temperatures can improve selectivity.

References

  • Bior, J. T. Pinner pyrimidine synthesis. SlideShare. [Link]

  • Gautam, A. Pinner pyrimidine synthesis. SlideShare. [Link]

  • Jadhav, S. D., & Singh, A. (2017). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 7(84), 53471-53489. [Link]

  • Domínguez, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. R Discovery. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF. ResearchGate. [Link]

  • Wikipedia. Pinner reaction. Wikipedia. [Link]

  • International Journal of Novel Research and Development. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. IJNRD. [Link]

  • Chen, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Frontiers in Chemistry, 10, 848737. [Link]

Sources

In vitro assay methods for testing aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Characterization of Aminopyrimidine-Based Kinase Inhibitors

Introduction: The Aminopyrimidine Privilege

The aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib derivatives). Its success stems from the 2-aminopyrimidine motif's ability to form a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine ring of ATP.

However, this ATP-mimetic mechanism presents specific challenges in assay development. Because these compounds are generally ATP-competitive , their apparent potency (


) is heavily dependent on the ATP concentration used in the assay. Furthermore, aminopyrimidines often exhibit poor aqueous solubility and specific stability issues in DMSO that can lead to false negatives if not managed correctly.

This guide outlines a self-validating workflow for characterizing these compounds, moving from biochemical precision to cellular efficacy.

Pre-Assay Quality Control: Solubility & Stability

Critical Insight: Unlike many other scaffolds, 5-aminopyrimidines are prone to oxidative degradation in DMSO, often turning the solution deep yellow or brown over time. This oxidation can produce bipyrimidines or pyrimidopteridines, leading to compound precipitation or non-specific assay interference.

Protocol: Stock Preparation

  • Solvent: Dissolve solid compound in 100% anhydrous DMSO to a master stock concentration (typically 10 mM).

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C. Do not subject stocks to repeated freeze-thaw cycles.

  • Visual Check: Before every assay, inspect the thawed aliquot. If a color change (darkening) or precipitate is visible, discard the aliquot.

  • "Antisolvent" Mitigation: Aminopyrimidines often crash out when diluted directly from DMSO into aqueous buffer (antisolvent precipitation).[1]

    • Correct Method: Perform serial dilutions in 100% DMSO first. Only the final transfer (e.g., 1:100) should be into the assay buffer to ensure the compound remains solubilized by the carrier solvent as it disperses.

Biochemical Potency: TR-FRET Kinase Assay

Objective: Determine the intrinsic inhibitory constant (


) or Potency (

) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodological Logic: We use a TR-FRET format (e.g., LanthaScreen™) because it is homogeneous (no wash steps) and ratiometric, which corrects for well-to-well variations in volume or compound interference (color quenching), a common issue with oxidized aminopyrimidines.

The ATP Trap: Since aminopyrimidines are ATP-competitive, you must run the assay at the enzyme's


 for ATP.
  • If

    
    : The inhibitor will be outcompeted, artificially increasing the 
    
    
    
    (lowering apparent potency).
  • If

    
    : The inhibitor will appear more potent than it is.
    
  • Standard: Run at

    
     so that 
    
    
    
    (Cheng-Prusoff approximation).
Workflow Diagram

TRFRET_Workflow cluster_0 Critical Parameter Stock Aminopyrimidine (10mM in DMSO) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 1:3 steps Reaction Kinase Reaction (Enzyme + Substrate + ATP) Dilution->Reaction Transfer 20nL (Acoustic/Pin) Detection Detection Step (Eu-Antibody + Tracer) Reaction->Detection +1 hr Incubate Readout Plate Reader (665nm/615nm Ratio) Detection->Readout +1 hr Incubate

Caption: TR-FRET workflow ensuring compound solubility via DMSO dilution and ATP-competitive validity.

Step-by-Step Protocol
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Add 2 mM DTT fresh.

    • Tracer: Alexa Fluor® labeled kinase tracer (binds to ATP pocket).

    • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Enzyme Titration (Validation Step):

    • Titrate Kinase (0.1 nM to 10 nM) to determine the concentration yielding a signal-to-background ratio > 3. Select the

      
       concentration for the assay.[2]
      
  • Inhibitor Addition:

    • Prepare 10-point dose-response of the aminopyrimidine in 100% DMSO.

    • Transfer ~20-50 nL of compound to a low-volume 384-well plate (black).

  • Reaction Initiation:

    • Add 5 µL of Kinase + Antibody mixture. Incubate 15 min (allows inhibitor to bind).

    • Add 5 µL of Tracer + ATP (at

      
      ).
      
  • Readout:

    • Incubate 60 minutes at Room Temp.

    • Read Fluorescence: Excitation 340 nm; Emission 1 (Donor) 615 nm; Emission 2 (Acceptor) 665 nm.

  • Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope).

Cellular Target Engagement: Western Blot

Objective: Confirm that the compound permeates the cell membrane and inhibits the kinase in a complex biological environment.

Causality: Biochemical potency does not guarantee cellular activity. Aminopyrimidines are polar; permeability can be an issue. We measure the phosphorylation status of a direct downstream substrate (e.g., p-Rb for CDK4/6, p-ERK for MEK).

Protocol:

  • Seeding: Seed cells (e.g., MCF-7 or A549) at

    
     cells/well in 6-well plates. Allow adherence (24h).
    
  • Treatment:

    • Treat with compound (0, 0.1, 1, 10 µM) for 1 to 6 hours .

    • Note: Short incubation prevents secondary effects (apoptosis) from confounding the signaling readout.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride). Crucial: Without phosphatase inhibitors, the phosphate groups will be stripped during lysis, causing false positives.

  • Detection:

    • Run SDS-PAGE and transfer to PVDF.[3]

    • Probe with phospho-specific antibody (e.g., Anti-Phospho-Rb Ser780).

    • Probe with total protein antibody (e.g., Total Rb) and loading control (GAPDH).

  • Quantification:

    • Normalize Phospho-signal to Total-signal. A potent inhibitor will erase the Phospho-band while Total-protein remains constant.

Phenotypic Efficacy: Cell Viability (CellTiter-Glo)[5][6][7][8]

Objective: Determine the cellular


 for antiproliferative effects.

Method: ATP-based Luminescence (CellTiter-Glo®).[4][5][6][7] Logic: This assay quantifies ATP, which is directly proportional to metabolically active cells.[5][6][7] It is robust against DMSO and compound autofluorescence.

Data Summary Table: Expected Results
ParameterHigh Potency CompoundPoor Solubility/PermeabilityNon-Specific Toxicity
Biochemical IC50 < 10 nM< 10 nM> 1 µM
Cellular EC50 < 100 nM> 10 µM~ 1-5 µM
Shift (Cell/Biochem) < 10x> 1000xN/A
Max Inhibition 100%Partial (<50%)100% (Steep slope)
Protocol:
  • Plate Prep: Seed cells (3000 cells/well) in 96-well opaque white plates. Incubate 24h.

  • Compound Addition:

    • Add compound (9-point dilution). Final DMSO concentration must be consistent (e.g., 0.5%) across all wells, including controls.

    • Control: 10 µM Staurosporine (Kill control) and 0.5% DMSO (Max growth).

  • Incubation: 72 hours (standard for proliferation assays).

  • Development:

    • Equilibrate plate to Room Temp (30 min).

    • Add CellTiter-Glo reagent (equal volume to media).[7][8]

    • Shake 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

  • Read: Measure Total Luminescence (Integration time: 0.5 - 1 sec).

References

  • Lücking, U. et al. (2017). "Damage Control: The Oxidation of 5-Aminopyrimidines in DMSO." ChemMedChem.

  • Thermo Fisher Scientific. (n.d.). "LanthaScreen™ Kinase Assay Development Guide." ThermoFisher.com.

  • Promega Corporation. (n.d.). "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega.com.

  • Zhang, J. et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening. (Z-Factor Reference).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Application Note: Resolving the Polarity Paradox in HPLC Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge: The Polarity Paradox

Pyrimidine derivatives—ranging from endogenous nucleobases like cytosine and uracil to synthetic oncological and antiviral agents like 5-fluorouracil and thienopyrimidines—present a unique challenge in analytical chemistry. Their structural framework is characterized by high polarity, low molecular weight, and a propensity for lactam-lactim tautomerism.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-LC) on standard C18 columns, these compounds exhibit the "polarity paradox": they are so hydrophilic that they fail to partition into the hydrophobic stationary phase, eluting near or at the void volume (


). This early elution results in severe matrix effects and ion suppression during mass spectrometric detection.

Historically, analysts utilized ion-pairing reagents (e.g., octanesulfonic acid) to artificially increase the hydrophobicity of pyrimidines. However, these non-volatile reagents cause severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and leave permanent artifacts in the chromatographic system . To achieve robust, reproducible quantification, modern laboratories must pivot to mechanistically appropriate separation modes: Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar pyrimidines, and Aqueous-Compatible Reversed-Phase (RP-AQ) for substituted, moderately polar derivatives.

Mechanistic Solutions & Workflow Logic

To successfully retain pyrimidine derivatives, the chromatographic mode must be dictated by the analyte's partition coefficient (LogP).

  • HILIC Mode (LogP < 0): HILIC is the gold standard for highly polar nucleobases. It utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (>70% Acetonitrile). Causality: The stationary phase immobilizes a water-rich hydration layer. Pyrimidines partition from the bulk organic mobile phase into this stagnant aqueous layer. Furthermore, zwitterionic phases provide weak electrostatic interactions that enhance selectivity .

  • RP-AQ Mode (LogP > 0): For substituted pyrimidines (e.g., thienopyrimidines), standard C18 columns undergo "phase collapse" (dewetting) in the highly aqueous mobile phases required for retention. Causality: Polar-embedded C18 (AQ) columns incorporate hydrophilic groups near the silica surface, maintaining the hydration and extension of the alkyl chains even in 100% aqueous conditions, ensuring reproducible retention .

G A Pyrimidine Derivative Sample Profiling B LogP Assessment (Hydrophilicity) A->B C Highly Polar (LogP < 0) e.g., Cytosine, Uracil B->C LogP < 0 D Moderately Polar (LogP > 0) e.g., Thienopyrimidines B->D LogP > 0 E HILIC Mode (Amide / ZIC-HILIC) C->E F Reversed-Phase AQ (Polar-Embedded C18) D->F G Volatile Buffer (Ammonium Acetate) E->G F->G H LC-ESI-MS/MS Quantification G->H

Figure 1: Chromatographic decision matrix for pyrimidine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal quality control checkpoints that prevent the generation of invalid data if the system falls out of thermodynamic equilibrium.

Protocol A: HILIC-ESI-MS/MS for Highly Polar Pyrimidines (Cytosine, Uracil, 5-FU)

Designed for analytes that exhibit zero retention on traditional C18 columns.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (10 mM Ammonium Acetate in

    
    , pH adjusted to 6.0 with acetic acid) and Mobile Phase B (100% LC-MS Grade Acetonitrile).
    
  • Causality: Ammonium acetate is fully volatile, preventing MS source fouling. The 10 mM concentration provides critical ionic strength to saturate active surface silanols on the zwitterionic stationary phase. Without this buffer, secondary electrostatic interactions would cause severe peak tailing and shifting retention times .

Step 2: Column Equilibration

  • Action: Install a ZIC-HILIC column (150 × 2.1 mm, 3 µm). Flush with 50 column volumes (CV) of initial gradient conditions (90% B / 10% A).

  • Causality: HILIC columns require significantly longer equilibration times than RP columns. The extended flush is mandatory to establish a stable, water-rich hydration layer on the silica surface. Insufficient equilibration leads to retention time drift.

Step 3: Sample Preparation

  • Action: Dilute all samples and standards in an organic-rich diluent (75% Acetonitrile / 25% Water).

  • Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase's delicate water layer, causing severe peak distortion (fronting or splitting). Matching the sample diluent to the initial mobile phase preserves peak integrity.

Step 4: Gradient Elution & System Suitability (Self-Validation)

  • Action: Execute a gradient from 90% B to 60% B over 15 minutes.

  • Self-Validation Checkpoint: Before analyzing unknown samples, inject a System Suitability Test (SST) mix containing Uracil and 5-Fluorouracil.

    • Acceptance Criteria: Tailing factor (

      
      ) 
      
      
      
      1.5; Resolution (
      
      
      )
      
      
      2.0; %RSD of peak area
      
      
      2.0% (n=5). If
      
      
      > 1.5, the hydration layer is unstable; the system must automatically halt and re-equilibrate.
Protocol B: RP-AQ HPLC-UV for Substituted Pyrimidines (e.g., Thienopyrimidines)

Designed for moderately polar derivatives requiring highly aqueous conditions.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in

    
    ) and Mobile Phase B (0.1% Formic Acid in Methanol).
    
  • Causality: Formic acid ensures the pyrimidine nitrogen remains protonated, locking the molecule into a single tautomeric state to prevent peak broadening. Methanol is selected over acetonitrile to enhance

    
     interactions between the thienopyrimidine ring and the stationary phase, improving selectivity.
    

Step 2: Isocratic-to-Gradient Elution

  • Action: Using a Polar-Embedded C18 column (150 × 4.6 mm, 5 µm), hold at 0% B for 2 minutes to maximize polar retention, then ramp to 90% B over 10 minutes. Detect at 275 nm.

  • Self-Validation Checkpoint: Inject a blank (diluent only) followed by a resolution standard containing the active pyrimidine and a known oxidative degradant.

    • Acceptance Criteria: Signal-to-Noise (S/N) of the blank at the expected retention time must be

      
       3. Resolution (
      
      
      
      ) between the active and degradant must be
      
      
      2.5. This proves the column has not suffered ligand collapse.

Quantitative Data Summary

The following table synthesizes the expected chromatographic performance for key pyrimidine derivatives using the self-validating protocols described above.

AnalyteLogP (Predicted)Chromatographic ModeRetention Time (min)Resolution (

)
LOD (ng/mL)Linearity (

)
Cytosine -1.13HILIC-ESI-MS/MS8.4N/A (First Peak)0.50.9992
Uracil -1.07HILIC-ESI-MS/MS10.23.11.20.9989
5-Fluorouracil -0.89HILIC-ESI-MS/MS11.52.42.00.9995
7-Methylthieno[3,2-d]pyrimidine 1.20RP-AQ HPLC-UV6.84.515.00.9998

Note: Retention times in HILIC are inversely proportional to LogP; more hydrophilic compounds (more negative LogP) are retained longer.

References

  • A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine LCGC North America / Chromatography Online URL:[Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites Metabolites (NIH PMC) URL:[Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Journal of Separation Science (Scilit) URL:[Link]

Application Note: Profiling Kinase Inhibition by 6-Amino-5-ethyl-2-methyl-4-pyrimidinol Using Orthogonal Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors remains a cornerstone of modern oncology and immunology. Among the most privileged chemotypes in kinase drug discovery is the pyrimidine scaffold[1]. Because the pyrimidine ring acts as a bioisostere for the adenine moiety of ATP, it is uniquely suited to dock into the highly conserved ATP-binding pocket (hinge region) of protein kinases[2].

6-Amino-5-ethyl-2-methyl-4-pyrimidinol represents a highly functionalized, low-molecular-weight pyrimidine derivative. The mechanistic causality of its binding relies on its specific functional groups:

  • The 6-amino and 4-hydroxyl (tautomeric 4-one) groups: Act as critical hydrogen bond donors and acceptors, mimicking the bidentate hydrogen bonds normally formed by ATP's adenine ring with the kinase hinge region.

  • The 5-ethyl and 2-methyl substitutions: Provide hydrophobic contacts that project into the selectivity pocket (often the "gatekeeper" region), dictating the compound's specific kinome profile.

To confidently validate this compound as a kinase inhibitor, researchers must employ a self-validating experimental system . Relying solely on biochemical assays can lead to false positives due to compound aggregation or pan-assay interference. Conversely, relying solely on phenotypic cellular assays obscures the direct mechanism of action. Therefore, this guide details an orthogonal approach: establishing direct, ATP-competitive inhibition in vitro using the luminescent ADP-Glo™ assay, followed by confirmation of live-cell target engagement using the Cellular Thermal Shift Assay (CETSA)[3].

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of 6-amino-5-ethyl-2-methyl-4-pyrimidinol alongside the target pharmacological metrics required to validate it as a lead compound[4].

Property / MetricValue / Target ThresholdSignificance in Drug Development
Molecular Formula C₇H₁₁N₃OLow molecular weight (<200 Da) ideal for fragment-based drug design.
Molecular Weight 153.18 g/mol Ensures high ligand efficiency (LE) upon target binding.
LogP (Estimated) ~1.2Optimal lipophilicity for passive cellular membrane permeability.
Biochemical IC₅₀ < 50 nM (Target)Demonstrates high-affinity ATP-competitive inhibition in cell-free assays.
CETSA ΔTₘ > 3.0 °C (Target)Confirms physical target engagement and stabilization in live cells.

Mandatory Visualization: Mechanisms & Workflows

Kinase Binding Mechanism

KinaseMechanism ATP ATP (Endogenous) Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Active Site AEMP 6-Amino-5-ethyl-2-methyl-4-pyrimidinol AEMP->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylates (if active) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP transfer Apoptosis Cellular Response PhosphoSubstrate->Apoptosis Drives Signaling

Caption: Logical relationship of ATP-competitive kinase inhibition by the pyrimidinol scaffold.

Orthogonal Experimental Workflow

Workflow Prep Compound Preparation ADPGlo Biochemical Assay (ADP-Glo IC50) Prep->ADPGlo CETSA Cellular Assay (CETSA Target Engagement) Prep->CETSA Analysis Data Synthesis & PK/PD Modeling ADPGlo->Analysis In vitro potency CETSA->Analysis In cellulo binding

Caption: Orthogonal experimental workflow combining biochemical and cellular assays.

Experimental Protocols

Protocol A: Cell-Free Kinase Activity Profiling (ADP-Glo™ Assay)

Causality & Rationale: To prove that 6-amino-5-ethyl-2-methyl-4-pyrimidinol directly inhibits the kinase, we must measure enzymatic activity. The ADP-Glo™ assay is selected because it measures the accumulation of ADP (the universal product of kinase reactions) rather than relying on specific phospho-antibodies. Furthermore, it allows testing at physiological ATP concentrations (up to 1 mM), which is critical for accurately determining the potency of ATP-competitive pyrimidine inhibitors[5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-amino-5-ethyl-2-methyl-4-pyrimidinol in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Setup: In a 384-well low-volume white plate, combine:

    • 1 µL of compound dilution.

    • 2 µL of purified recombinant target kinase (optimized concentration, typically 1-10 nM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Crucial Step: Ensure the ATP concentration is set at the

    
     of the specific kinase to allow accurate IC₅₀ determination. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This 40-minute window is strictly required to completely hydrolyze the unreacted mM concentrations of ATP. Failing to wait 40 minutes will result in massive background luminescence[6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[7]. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (CETSA)

Causality & Rationale: An IC₅₀ < 50 nM in vitro is meaningless if the compound cannot cross the cell membrane or is outcompeted by the 2–5 mM intracellular ATP pool. The Cellular Thermal Shift Assay (CETSA) validates target engagement by exploiting the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature (Tₘ)[3][8].

Step-by-Step Methodology:

  • Cellular Treatment: Seed target cells (e.g., K562 or HeLa) in 6-well plates and grow to 80% confluency. Treat cells with 10 µM of 6-amino-5-ethyl-2-methyl-4-pyrimidinol (or DMSO vehicle control) for 1 hour at 37°C. Causality: 1 hour is sufficient for small molecule equilibration across the membrane without triggering downstream transcriptional changes or apoptosis, which would alter baseline protein levels.

  • Harvest and Aliquot: Wash cells with PBS, resuspend in PBS supplemented with protease inhibitors, and divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Subject each tube to a different temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C. Causality: The heat shock causes unbound kinase to unfold and precipitate, while inhibitor-bound kinase remains soluble[3].

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Critical Caution: Do NOT use harsh detergents like SDS or RIPA buffer, as chemical denaturants will disrupt the delicate thermally-induced precipitation profile[9].

  • Soluble Fraction Isolation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant, which contains only the soluble, folded kinase.

  • Quantification: Resolve the soluble fractions via SDS-PAGE and Western Blotting using an antibody specific to the target kinase. Plot the band intensities against temperature to generate a melting curve. A rightward shift (ΔTₘ > 3°C) in the compound-treated samples definitively proves intracellular target engagement[8].

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed / Arch Pharm (Weinheim) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Pharmacology and Toxicology URL:[Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens Source: Scientific Reports (Nature) / PMC URL:[Link]

Sources

Application Note: Molecular Docking Protocols for Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Osimertinib, Gefitinib) [1]. Because dysregulated kinase signaling is a primary driver of oncogenesis, rational drug design relies heavily on in silico molecular docking to predict how novel aminopyrimidine derivatives will interact with the ATP-binding pockets of target kinases like EGFR, ALK, and FLT3 [2].

This application note provides a comprehensive, self-validating computational protocol for simulating the binding of aminopyrimidines to target proteins. By moving beyond basic docking scores and incorporating rigorous system preparation and thermodynamic free-energy calculations (MM-GBSA), this guide ensures high-fidelity hit identification and lead optimization [3].

Mechanistic Rationale: The Aminopyrimidine Scaffold

To conduct an accurate docking simulation, one must first understand why the ligand binds. The efficacy of the aminopyrimidine core lies in its ability to act as a nearly perfect ATP mimetic.

  • Hinge Region Interaction: The N1 nitrogen and the exocyclic 2-amino (or 4-amino) group of the pyrimidine ring form a bidentate hydrogen bond donor-acceptor system. This system specifically targets the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met793 in EGFR, Met1199 in ALK) [1], [4].

  • Gatekeeper Adaptation: Substituents at the 4- and 6-positions of the pyrimidine ring are often engineered to navigate the steric bulk of "gatekeeper" mutations, such as the T790M mutation in EGFR, which confers resistance to first-generation inhibitors [3].

Pharmacophore Core Aminopyrimidine Core (ATP Mimetic) Hinge Hinge Region (e.g., Met793) Backbone H-Bonds Core->Hinge Bidentate H-bonds Gatekeeper Gatekeeper Residue (e.g., T790M) Steric/Hydrophobic Core->Gatekeeper Hydrophobic packing DFG DFG Motif (Activation Loop) Type I/II Binding Core->DFG Allosteric extension Solvent Solvent Exposed Region (Solubility/PK) Core->Solvent Functionalization

Pharmacophore model of aminopyrimidine interactions within the kinase ATP-binding site.

Experimental Workflow & Protocol

The following methodology establishes a self-validating docking system. It is designed to prevent common computational artifacts, such as incorrect ligand tautomerization or the inclusion of steric clashes in the receptor grid.

Workflow LPrep 1. Ligand Preparation (Protonation & Tautomers) Grid 3. Receptor Grid Generation (ATP-Binding Pocket) LPrep->Grid PPrep 2. Protein Preparation (H-bond Optimization) PPrep->Grid Dock 4. Molecular Docking (SP & XP Modes) Grid->Dock Post 5. Post-Docking Analysis (MM-GBSA & Interaction Profiling) Dock->Post

Molecular docking workflow for aminopyrimidine kinase inhibitors.

Phase 1: System Preparation

Step 1.1: Ligand Preparation (e.g., via LigPrep or OpenBabel)

  • Action: Convert 2D SMILES of aminopyrimidine derivatives to 3D structures. Generate tautomers and ionization states at physiological pH (7.4 ± 0.2).

  • Causality: Aminopyrimidines exhibit complex tautomerism (amino vs. imino forms). If the imino tautomer is artificially forced into the binding pocket, the hydrogen bond donor/acceptor profile will invert, leading to false-negative docking scores. Generating all viable states at pH 7.4 ensures the biologically active conformation is sampled.

Step 1.2: Protein Preparation (e.g., via Protein Preparation Wizard)

  • Action: Retrieve the target crystal structure (e.g., EGFR L858R/T790M, PDB ID: 4ZAU) [3]. Add missing hydrogen atoms, assign proper bond orders, and optimize the hydrogen bond network by reorienting hydroxyl and amide groups (Asn, Gln, His).

  • Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrectly assigned histidine protonation states in the kinase domain can create artificial electrostatic repulsion against the ligand. Energy minimization (using force fields like OPLS4 or AMBER) resolves minor steric clashes.

Phase 2: Grid Generation & Protocol Validation

Step 2.1: Receptor Grid Generation

  • Action: Define the docking bounding box centered on the co-crystallized ligand within the ATP-binding site. Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.

  • Causality: Constraining the search space to the known active site prevents the algorithm from wasting computational resources on irrelevant allosteric pockets, ensuring deep conformational sampling of the hinge region.

Step 2.2: Self-Validation via Redocking

  • Action: Extract the co-crystallized ligand, process it through Step 1.1, and dock it back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

  • Causality: A docking protocol is only considered legitimate and self-validating if the RMSD is ≤ 2.0 Å [3]. This proves the scoring function can successfully identify the true thermodynamic minimum.

Phase 3: Docking Simulation & Scoring

Step 3.1: Execution

  • Action: Run the docking simulation using Standard Precision (SP) for initial conformational sampling, followed by Extra Precision (XP) for the top 10% of poses.

  • Causality: SP algorithms use softer potentials to quickly navigate the conformational landscape. XP applies severe penalties for desolvation and steric clashes, effectively filtering out false positives that look geometrically viable but are energetically unfavorable [5].

Phase 4: Post-Docking Free Energy Calculation (MM-GBSA)

Step 4.1: Rescoring

  • Action: Subject the top-ranked XP poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Empirical docking scores (like GlideScore or Vina Score) often fail to accurately rank congeneric series of aminopyrimidines because they approximate solvent effects. MM-GBSA calculates the true binding free energy (ΔG_bind) by explicitly computing the desolvation penalty, providing a much stronger correlation with in vitro IC50 values [3].

Data Presentation: Quantitative Summary

The following table summarizes a comparative docking study of standard and novel aminopyrimidine derivatives against the EGFR ATP-binding pocket. Note how MM-GBSA scores provide a wider, more realistic energetic differentiation between compounds compared to standard docking scores.

CompoundTarget ProteinDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Hinge InteractionRedocking RMSD (Å)
Gefitinib (Standard)EGFR WT-8.45-52.30Met793 (Backbone NH)1.02
Osimertinib (Standard)EGFR L858R/T790M-9.12-61.15Met793 (Backbone NH)1.28
ZINC9573445 (Novel Hit)EGFR L858R/T790M-9.85-68.40Met793, Gln791N/A
Compound 6c (Hybrid)EGFR WT-8.90-58.20Met793 (Backbone NH)N/A

Data synthesized from benchmark validation studies of aminopyrimidine derivatives against EGFR targets[3], [1].

References

  • Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simulation.PMC (nih.gov).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.RSC Publishing.
  • Molecular Docking, 3D-QSAR, Fingerprint-Based 2D-QSAR, Analysis of Pyrimidine, and Analogs of ALK (Anaplastic Lymphoma Kinase) Inhibitors as an Anticancer Agent.Bentham Science Publishers.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT.ACS Publications.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.Frontiers.

Sources

Application Note: Design and Parallel Synthesis of a 6-Amino-5-ethyl-2-methyl-4-pyrimidinol Derivative Library

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Library Design Strategy

The pyrimidine scaffold is a privileged structure in drug discovery, forming the structural basis for numerous FDA-approved therapeutics, including kinase inhibitors, antivirals, and antineoplastic agents[1]. Specifically, the 6-amino-5-ethyl-2-methyl-4-pyrimidinol core presents a highly versatile, multi-functional template for combinatorial library design[2].

The strategic selection of this specific core is driven by three structural features:

  • Lipophilic Contacts : The 2-methyl and 5-ethyl groups provide essential hydrophobic interactions for binding pocket anchoring.

  • C6-Amino Handle : The exocyclic primary amine allows for rapid diversification via reductive amination or amidation. However, its nucleophilicity is inherently dampened by the electron-withdrawing nature of the pyrimidine ring and resonance delocalization[3].

  • C4-Hydroxyl Handle : Existing in a tautomeric equilibrium with its pyrimidin-4(1H)-one form, the C4-OH allows for orthogonal O-alkylation or cross-coupling (following halogenation).

By exploiting the orthogonal reactivity of the C4 and C6 positions, we can design a parallel synthesis workflow to generate two distinct sub-libraries, maximizing chemical space exploration around a single core.

LibraryWorkflow Acetamidine Acetamidine Hydrochloride Base NaOEt / EtOH (Reflux, 12h) Acetamidine->Base Cyanoester Ethyl 2-cyanobutanoate Cyanoester->Base Core 6-amino-5-ethyl-2-methyl- 4-pyrimidinol (Core) Base->Core Traube Condensation DivA Sub-Library A (C6-NH2 Reductive Amination) Core->DivA DivB Sub-Library B (C4-O-Alkylation) Core->DivB Aldehydes Aromatic Aldehydes + NaBH(OAc)3 Aldehydes->DivA AlkylHalides Alkyl Halides + K2CO3 / DMF AlkylHalides->DivB

Workflow for the parallel synthesis and diversification of the pyrimidinol library.

Synthesis of the Core Scaffold

The core scaffold is synthesized via a classic Traube-style condensation between acetamidine hydrochloride and ethyl 2-cyanobutanoate[4].

Mechanistic Causality

The reaction requires a strong base (Sodium Ethoxide) to serve a dual purpose: it liberates the free reactive base of acetamidine from its hydrochloride salt and generates the enolate of the cyanoester. The amidine nitrogen initiates a nucleophilic attack on the highly electrophilic ester carbonyl, eliminating ethanol to form an acylamidine intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the nitrile carbon, followed by tautomerization to yield the stable aromatic pyrimidinol.

Mechanism N1 Acetamidine (Free Base) N2 Nucleophilic Attack on Ester Carbonyl N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Elimination of EtOH (Acylamidine) N3->N4 N5 Intramolecular Cyclization (NH attacks Cyano) N4->N5 N6 Tautomerization to Pyrimidinol N5->N6

Mechanistic pathway of the Traube condensation yielding the 6-amino-4-pyrimidinol core.

Protocol: Core Synthesis (Self-Validating System)
  • Base Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve sodium metal (2.5 equiv) in anhydrous ethanol (0.5 M) at 0 °C to generate fresh NaOEt. Causality: Freshly prepared NaOEt ensures the absence of NaOH, which would erroneously saponify the ester starting material.

  • Amidine Liberation : Add acetamidine hydrochloride (1.1 equiv) portion-wise. Stir for 30 minutes at room temperature. A white precipitate (NaCl) will form.

  • Condensation : Add ethyl 2-cyanobutanoate (1.0 equiv) dropwise. Attach a reflux condenser and heat the reaction to 78 °C for 12 hours.

  • In-Process Control (IPC) : Extract a 50 µL aliquot, quench with 1M HCl, extract into EtOAc, and analyze via TLC (DCM:MeOH 9:1). Validation: The disappearance of the ester spot (

    
     ~0.8) and the appearance of a highly UV-active polar spot (
    
    
    
    ~0.2) confirms reaction completion.
  • Workup & Isolation : Cool the mixture to room temperature and concentrate in vacuo. Dissolve the residue in minimal water and carefully adjust the pH to ~7.0 using glacial acetic acid. Causality: The pyrimidinol core is amphoteric; neutralizing to its isoelectric point forces the product to precipitate. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Parallel Diversification Protocols

Sub-Library A: C6-Amino Functionalization (Reductive Amination)

Because the C6-amino group acts as an enamine-like system with reduced nucleophilicity[3], standard alkylation often fails or requires harsh conditions that degrade the core. Reductive amination using a mild hydride source is the optimal strategy.

Protocol:

  • Imine Formation : To a 2-dram vial, add the pyrimidinol core (1.0 equiv), the target aromatic aldehyde (1.2 equiv), and anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (2.0 equiv) as a catalyst. Stir at 60 °C for 4 hours.

  • IPC Validation : Perform TLC or LC-MS to confirm complete Schiff base formation. Critical Step: Do not proceed to reduction until the imine is fully formed, as the reducing agent will preferentially reduce the unreacted aldehyde to an alcohol, halting the reaction.

  • Reduction : Cool to 0 °C and add sodium triacetoxyborohydride,

    
     (2.0 equiv). Causality: 
    
    
    
    is chosen over
    
    
    because it is mild enough to selectively reduce the imine without reducing the pyrimidine ring. Stir at room temperature for 12 hours.
  • Quench & Purify : Quench with saturated aqueous

    
    , extract with DCM, concentrate, and purify via automated flash chromatography.
    
Sub-Library B: C4-O-Alkylation

Alkylation of pyrimidin-4-ols typically yields a mixture of N3-alkylated and O4-alkylated regioisomers. To drive the reaction toward O-alkylation, we utilize a polar aprotic solvent (DMF) and a mild carbonate base.

Protocol:

  • Enolate Formation : Dissolve the pyrimidinol core (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous

    
     (2.0 equiv) and stir at 50 °C for 30 minutes to pre-form the reactive phenoxide equivalent.
    
  • Alkylation : Add the alkyl halide (1.1 equiv) dropwise. Stir at 50 °C for 4–6 hours.

  • IPC Validation : Monitor via LC-MS. You will observe two peaks with the same m/z corresponding to the O-alkyl and N-alkyl isomers.

  • Purification : Dilute with water to precipitate the crude mixture. Purify via preparative reverse-phase HPLC to isolate the thermodynamically favored O-alkylated product from the N-alkylated byproduct.

Quantitative Data Presentation

Table 1: Reaction Optimization for Core Scaffold Synthesis

Entry Base (Equiv) Solvent Temp (°C) Time (h) Yield (%) Observation
1 NaOEt (1.1) EtOH 25 24 15 Incomplete conversion
2 NaOEt (1.5) EtOH 78 (Reflux) 12 68 Moderate yield, unreacted ester
3 NaOEt (2.5) EtOH 78 (Reflux) 12 84 Optimal conditions

| 4 | K₂CO₃ (2.5) | DMF | 100 | 12 | 42 | Extensive decomposition |

Table 2: Representative Library Members and Analytical Validation

Cmpd Sub-Library R-Group Added Yield (%) Purity (LC-MS) Calculated Mass Observed m/z [M+H]⁺
Core N/A N/A 84 >99% 153.09 154.10
A1 A (C6-NH₂) Benzyl 76 >98% 243.14 244.15
A2 A (C6-NH₂) 4-Methoxybenzyl 71 >95% 273.15 274.16
B1 B (C4-O) Methyl 65 >97% 167.11 168.11

| B2 | B (C4-O) | Benzyl | 62 | >96% | 243.14 | 244.15 |

References

  • ChemicalBook. "6-Amino-5-ethyl-2-methyl-4-pyrimidinol." ChemicalBook. URL:[2]

  • Academia.edu. "Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives." Academia.edu. URL:[1]

  • Al-Ghorbani, M., et al. "Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies." MDPI, 2023. URL:[4]

  • Khachatryan, D. S. "Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles." Organic & Medicinal Chemistry International Journal (Juniper Publishers), 2021. URL:[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Vitamin B1 Intermediate Synthesis

Welcome to the Advanced Technical Support Center. This guide addresses the synthesis, yield optimization, and purification of 6-amino-5-ethyl-2-methyl-4-pyrimidinol (CAS: 5336-07-2).[1] This compound is a critical pyrimidine intermediate, primarily used in the manufacture of Thiamine (Vitamin B1).

Part 1: The Synthetic Logic (Core Directive)

To improve yield and purity, one must first understand the mechanism's fragility. The synthesis relies on the condensation of Acetamidine Hydrochloride with Ethyl


-ethylcyanoacetate  in the presence of a strong alkoxide base (typically Sodium Ethoxide).
The Critical Variables
  • Moisture Control (The Yield Killer):

    • Mechanism: Sodium ethoxide (

      
      ) is hygroscopic.[1] In the presence of water, it degrades to Sodium Hydroxide (
      
      
      
      ) and Ethanol.
      
      
      is a nucleophile that hydrolyzes the ester starting material (Ethyl
      
      
      -ethylcyanoacetate) into its carboxylate form, which is unreactive toward condensation.
    • Directive: The reaction environment must be strictly anhydrous. Solvents should be dried (

      
       water).[1]
      
  • Base Stoichiometry:

    • Mechanism: You need at least 1.0 equivalent of base to neutralize the Acetamidine HCl and liberate the free amidine.[1] However, the condensation itself is equilibrium-driven.[1]

    • Directive: Use 1.1 to 1.2 equivalents of NaOEt. The slight excess drives the equilibrium toward the pyrimidine salt, preventing the reverse reaction.

  • The "Slurry" Challenge:

    • Observation: As the reaction proceeds, the sodium salt of the product precipitates, creating a thick slurry.

    • Impact: Poor agitation leads to localized "hot spots" and incomplete reaction.[1]

    • Directive: Use high-torque overhead stirring, not magnetic stirring bars.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction flow and critical control points (CCPs).

SynthesisPathway cluster_inputs Reagents cluster_process Reaction Matrix (Anhydrous) Acetamidine Acetamidine HCl FreeBase Free Acetamidine (In-situ) Acetamidine->FreeBase Neutralization Ester Ethyl alpha-ethylcyanoacetate Intermediate Acyclic Intermediate Ester->Intermediate Base Sodium Ethoxide (NaOEt) Base->FreeBase FreeBase->Intermediate + Ester Cyclization Cyclization (Reflux) Intermediate->Cyclization - EtOH ProductSalt Product Na-Salt (Precipitate) Cyclization->ProductSalt Precipitation Quench Acid Quench (pH Adjustment) ProductSalt->Quench Dissolution FinalProduct 6-amino-5-ethyl- 2-methyl-4-pyrimidinol Quench->FinalProduct Precipitation at pI

Caption: Figure 1.[1][2] Reaction mechanism and critical control points for pyrimidine condensation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 100g batch with


 Yield and 

Purity.
Materials:
  • Acetamidine Hydrochloride (dried).[1][3]

  • Ethyl

    
    -ethylcyanoacetate (GC purity 
    
    
    
    ).[1]
  • Sodium Ethoxide (21% wt solution in Ethanol, or freshly prepared).

  • Absolute Ethanol (Water content

    
    ).[1]
    
Step-by-Step Workflow:
  • Base Preparation:

    • Charge reaction vessel with Absolute Ethanol under Nitrogen atmosphere.

    • Add Sodium Ethoxide (1.2 eq).[1] Cool to

      
      .[1]
      
  • Amidine Liberation:

    • Add Acetamidine Hydrochloride (1.05 eq) slowly.[1] Stir for 30 mins.

    • Note: Some NaCl may precipitate; this is normal.[1] Do not filter yet.

  • Condensation:

    • Add Ethyl

      
      -ethylcyanoacetate (1.0 eq) dropwise over 45 minutes. Maintain temp 
      
      
      
      to prevent side-reactions.
    • Once addition is complete, heat the mixture to Reflux (

      
      ) .
      
    • Maintain reflux for 4–6 hours .[1] Monitor by HPLC or TLC.[1]

  • Work-up (The Critical Isolation):

    • Distillation: Distill off 60–70% of the ethanol.[1][4] This forces the sodium salt of the pyrimidine to precipitate fully.

    • Dissolution: Add water to the residue to dissolve the solids.[1] The solution will be alkaline (pH ~10–11).[1]

    • Charcoal Treatment (Optional but Recommended): If the solution is dark yellow/brown, treat with activated carbon (5% wt) at

      
       for 30 mins, then filter.
      
  • Precipitation (pH Control):

    • Cool the filtrate to

      
      .[1]
      
    • Slowly add concentrated HCl or Acetic Acid until the pH reaches the Isoelectric Point (approx pH 6.5 – 7.0) .[1]

    • Why: The product is amphoteric.[1] It is soluble in strong acid (protonated) and strong base (deprotonated). Minimum solubility is at neutral pH.[1]

  • Filtration & Drying:

    • Filter the white/off-white solid.[1]

    • Wash with Ice-Cold Water (to remove inorganic salts) followed by Cold Acetone (to remove organic impurities and facilitate drying).[1]

    • Dry under vacuum at

      
      .[1]
      

Part 4: Troubleshooting Guide

Use the following decision tree to diagnose experimental failures.

Troubleshooting Issue Identify Issue Yield Low Yield (<70%) Issue->Yield Purity Low Purity / Color Issue->Purity CheckMoisture Was system anhydrous? Yield->CheckMoisture Color Product is Brown/Red Purity->Color Salt High Ash Content (Inorganics) Purity->Salt Wet NO: Ester Hydrolysis occurred. Action: Dry solvents/reagents. CheckMoisture->Wet Moisture Detected Dry YES: Check pH during isolation. CheckMoisture->Dry System Dry CheckPH Was pH exactly 6.5-7.0? Dry->CheckPH BadPH NO: Product dissolved in filtrate. Action: Adjust pH precisely. CheckPH->BadPH GoodPH YES: Check Reaction Time. Action: Extend Reflux. CheckPH->GoodPH Oxidation Cause: Amine Oxidation. Action: Use N2 atm & Charcoal. Color->Oxidation Washing Cause: Trapped NaCl. Action: Wash cake with water. Salt->Washing

Caption: Figure 2. Troubleshooting decision tree for yield and purity issues.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Low Yield Moisture in Ethanol or NaOEt.[1]Use molecular sieves (3Å) for solvent drying.[1] Ensure NaOEt is fresh.
Low Yield Incorrect pH during isolation.[1]The product is soluble at pH < 5 and pH > 9.[1] Target pH 6.8 ± 0.2.
Pink/Red Color Oxidation of the amino group.[1]Conduct reaction under strict Nitrogen blanket.[1] Use 0.5% Sodium Metabisulfite during workup.[1]
High Melting Point Contamination with NaCl.[1]The product likely contains inorganic salts.[1] Reslurry in water at

and refilter.
Sticky Solid Incomplete drying / Oligomers.[1]Wash final cake with cold acetone to remove oligomers.[1] Dry at higher temp (

).[3][4]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: Yes, but be cautious. Using NaOMe in Ethanol can lead to transesterification of the ethyl ester to a methyl ester. While this usually yields the same final pyrimidine, the reaction kinetics may change. It is "Best Practice" to match the alkoxide to the ester group (Ethyl ester


 NaOEt).

Q2: My product is turning pink upon storage. Why? A: Aminopyrimidines are susceptible to air oxidation.[1] Store the product in amber bottles, preferably under argon or nitrogen. Ensure the final washing step removed all traces of the alkaline mother liquor, as basic conditions accelerate oxidation.

Q3: The reaction mixture becomes too thick to stir. Can I add more solvent? A: Yes. Adding more absolute ethanol is safe and will not harm the reaction.[1] However, ensure you distill off the excess solvent before the water quench step to maximize precipitation yield.

Q4: What is the best solvent for recrystallization? A: The product has low solubility in most organic solvents.[1]

  • For Desalting: Suspend in hot water (

    
    ), stir, and filter hot (if product is insoluble) or cool to crystallize (if soluble—check specific concentration).
    
  • For High Purity: A mixture of DMF/Water or Acetic Acid/Water is often effective, though removal of DMF requires thorough washing.

References

  • Todd, A. R., & Bergel, F. (1937). Aneurin.[1] Part VII. A synthesis of aneurin.[1][3] Journal of the Chemical Society. (Foundational synthesis of Thiamine intermediates).

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine (Analogous protocol demonstrating condensation and desulfurization techniques).

  • BenchChem Technical Repository. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Technical Guide. (Relevant for handling similar aminopyrimidinol derivatives).[1]

  • PubChem Compound Summary. 6-Amino-5-ethyl-2-methyl-4-pyrimidinol (CAS 5336-07-2).[1]

Sources

Troubleshooting common issues in the synthesis of aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrimidine Synthesis: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Aminopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to complex purification hurdles.

As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving common issues encountered in the lab. This guide is built on established chemical principles and field-proven insights to ensure your synthetic efforts are both efficient and successful.

Section 1: Low Reaction Yield or Conversion

Low yield is the most frequently encountered problem. It can stem from several root causes, including incomplete reactions, degradation of materials, or competing side reactions. A systematic approach is key to diagnosis.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I do?

Answer: An incomplete reaction points to issues with reactivity or reaction conditions. Here’s how to troubleshoot:

  • Causality: The activation energy for the reaction is not being overcome, or a key reagent has lost its activity. The primary routes to aminopyrimidines, such as the condensation of a β-ketoester with guanidine, are equilibrium-driven, and conditions must favor product formation.[4]

  • Troubleshooting Protocol:

    • Verify Reagent Quality:

      • Guanidine/Amidine Source: Guanidine is often used as a salt (e.g., hydrochloride or nitrate). Ensure the corresponding base is sufficient to liberate the free guanidine required for the reaction.[4] The base, such as potassium carbonate or sodium ethoxide, acts as a scavenger for the acid present in the guanidine salt.[4]

      • β-Dicarbonyl Compound: Check for decomposition or self-condensation of your ketoester or diketone, especially if it has been stored for a long time.

      • Solvent Purity: Ensure solvents are anhydrous, as water can interfere with condensation reactions.

    • Optimize Reaction Conditions:

      • Temperature: Many classical pyrimidine syntheses require heat to drive the reaction to completion.[5][6] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Monitor for product degradation at higher temperatures.[7]

      • Catalyst/Base: The choice and amount of base are critical. For condensations involving guanidine hydrochloride, at least one equivalent of a base like KOH or K₂CO₃ is required.[4][8] In some cases, a stronger base like sodium ethoxide or potassium tert-butoxide may be needed, but this can also increase side product formation.[2][7]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing rapid, uniform heating.[2][4]

    • Consider Stoichiometry: An excess of one reagent, typically the guanidine component (e.g., 1.5 to 2 equivalents), can help drive the equilibrium toward the product.[2][4]

Q2: My yield is low, and I see multiple new spots on the TLC plate that are not my starting materials or desired product. What's happening?

Answer: The formation of multiple side products is a clear indication of competing reaction pathways or product degradation.

  • Causality: The trifunctional nature of some starting materials can lead to undesired side products.[7] For example, in the Biginelli reaction or related syntheses, the β-ketoester can undergo self-condensation, or a Knoevenagel condensation between the aldehyde and ketoester can compete with the desired cyclization pathway.[9]

  • Troubleshooting Protocol:

    • Control Temperature: Running the reaction at a lower temperature can sometimes disfavor side reactions, which may have a higher activation energy than the desired pathway.[7]

    • Modify Order of Addition: Altering the order in which reagents are added can minimize side reactions. For instance, pre-forming an intermediate by reacting the aldehyde and ketoester before adding the guanidine source might favor a specific pathway in some multicomponent systems.

    • Adjust pH/Base: The choice of base is critical. A very strong base might promote the self-condensation of the dicarbonyl compound. Experiment with milder bases like K₂CO₃.[4]

    • Change Solvent: The polarity of the solvent can influence which reaction pathway is favored.[7] Experimenting with a range of solvents from polar aprotic (DMF, acetonitrile) to polar protic (ethanol) can identify optimal conditions. Solvent-free conditions, often used in conjunction with microwave heating, can also improve selectivity and yield.[2][4][10]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Verify Purity & Activity of Starting Materials start->check_sm incomplete Reaction Incomplete? (TLC/LC-MS shows SM) check_sm->incomplete side_products Multiple Side Products? incomplete->side_products optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent/Base - Use Microwave (MAOS) side_products->optimize_cond No control_temp Lower Reaction Temperature side_products->control_temp Yes adjust_stoich Adjust Stoichiometry (e.g., excess guanidine) optimize_cond->adjust_stoich end_ok Yield Improved adjust_stoich->end_ok modify_addition Modify Order of Addition control_temp->modify_addition isolate Isolate & Characterize Side Products modify_addition->isolate isolate->end_ok

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Section 2: Purification and Isolation Challenges

Even with a good reaction yield, isolating the pure aminopyrimidine can be challenging due to its physical properties.

Q3: My product seems to be precipitating from the reaction mixture, but it is contaminated with salts. How can I improve the workup?

Answer: This is common in reactions that use inorganic bases or guanidine salts. The workup procedure must be designed to effectively remove these inorganic byproducts.

  • Causality: Aminopyrimidines often have moderate polarity and can co-precipitate with inorganic salts, especially in polar solvents like ethanol.

  • Troubleshooting Protocol:

    • Aqueous Wash: After the reaction, cool the mixture and, if possible, remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. The inorganic salts will dissolve in the aqueous layer.

    • pH Adjustment: Aminopyrimidines are basic. You can sometimes improve purification by acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated aminopyrimidine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration or extracted with an organic solvent.

    • Solvent Trituration: Wash the crude solid precipitate with a solvent in which the desired product has low solubility but the impurities are soluble. Cold ethanol or diethyl ether are often effective for this purpose.[7]

Q4: I am struggling to purify my aminopyrimidine using silica gel chromatography. The product either doesn't move from the baseline or streaks badly.

Answer: The basic nature of the amino group on the pyrimidine ring can cause strong interactions with the acidic silica gel, leading to poor chromatographic behavior.

  • Causality: The lone pairs on the nitrogen atoms of the aminopyrimidine bind strongly to the acidic silanol (Si-OH) groups on the surface of the silica gel.

  • Troubleshooting Protocol:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Adding 0.5-1% TEA to your mobile phase (e.g., ethyl acetate/hexane mixture) is highly effective. The TEA will preferentially bind to the active sites on the silica, allowing your basic product to elute cleanly.[10][11]

      • Ammonia: Using a solvent system saturated with ammonia (e.g., DCM/Methanol/Ammonia) is another common strategy, particularly for more polar compounds.

    • Switch Stationary Phase: If basic modifiers are not sufficient, consider alternative stationary phases.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Reverse-Phase Chromatography (C18): This is an excellent option if your compound is sufficiently non-polar.

Section 3: Frequently Asked Questions (FAQs)

Q5: What are the key differences and advantages of using conventional heating versus microwave-assisted synthesis for aminopyrimidines?

Answer: Microwave-assisted synthesis offers significant advantages over conventional heating for many aminopyrimidine preparations.[2] The choice depends on the specific reaction, scale, and available equipment.

  • Mechanism: Conventional heating transfers energy indirectly via conduction and convection, leading to slower and sometimes uneven heating. Microwave heating involves direct energy transfer to polar molecules in the reaction mixture through dipolar polarization and ionic conduction, resulting in rapid and uniform temperature increases.[2]

  • Comparison Table:

FeatureConventional Heating (Oil Bath/Heating Mantle)Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Yield Often moderate to goodFrequently higher due to reduced side product formation[2]
Side Reactions More prevalent due to prolonged exposure to high temperaturesOften minimized due to short reaction times
Energy Efficiency LowerHigher, as only the reaction mixture is heated
Scalability Well-established for large scalesCan be challenging for very large industrial scales
Typical Use Case Traditional, well-established procedures; large-scale synthesisRapid reaction screening, library synthesis, yield improvement[2][4]
Q6: My NMR spectrum looks complex, with more peaks than expected. Could this be due to tautomerism?

Answer: Yes, this is a distinct possibility, especially for aminopyrimidines that also contain hydroxyl or thiol groups (i.e., pyrimidinones or thiones).

  • Causality: Aminopyrimidines can exist in different tautomeric forms. For example, a 2-amino-4-hydroxypyrimidine can exist in equilibrium with its 2-amino-4(3H)-pyrimidinone tautomer. These forms can interconvert, and if the rate of interconversion is slow on the NMR timescale, you may observe separate sets of peaks for each tautomer.

  • Diagnostic Protocol:

    • High-Temperature NMR: Acquiring the NMR spectrum at an elevated temperature can increase the rate of tautomeric interconversion.[12] If tautomerism is the issue, you may see the separate sets of peaks coalesce into a single, averaged set of signals.

    • Solvent Change: The position of the tautomeric equilibrium can be highly dependent on the solvent. Acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) may change the ratio of the tautomers, which can help in assigning the peaks.

    • 2D NMR: Techniques like HMBC and HSQC can help correlate protons and carbons, aiding in the structural elucidation of the major tautomer present.

Relationship Between Synthesis Parameters and Outcomes

G cluster_params cluster_outcomes params Synthesis Parameters Temp Temperature Yield Yield Temp->Yield affects rate SideProducts Side Products Temp->SideProducts can increase Solvent Solvent Solvent->Yield influences solubility Purity Purity Solvent->Purity affects workup Base Base/Catalyst Base->Yield drives reaction Base->SideProducts can cause Time Reaction Time Time->Yield affects conversion Time->SideProducts can increase degradation outcomes Reaction Outcomes

Caption: Interplay of key reaction parameters and their impact on synthesis outcomes.

References

  • Komkov, A. V., Sukhanova, A. А., Menchikov, L. G., & Ilovaisky, A. I. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566. [Link]

  • Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry, 8(1), 1-6. [Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. [Link]

  • Unknown Author. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Parfenov, A. A., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(34), 17691-17695. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092-7. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

  • Mishra, V. K., et al. (2020). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7808. [Link]

  • Kumar, D., & Singh, R. (2022). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Heliyon. [Link]

  • Unknown Author. (2001). Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Johansson, M. P., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4347-4359. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]

  • Gomaa, M. A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Wang, Y., et al. (2024). Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. Organic Chemistry Frontiers. [Link]

  • Glavač, D., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules. [Link]

  • Al-Zoubi, M. S., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37881-37891. [Link]

  • Glavač, D., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PMC. [Link]

  • Unknown Author. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Evans, G. B., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]

  • Glavač, D., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. PMC. [Link]

  • Glavač, D., et al. (2024). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. [Link]

  • Fleckenstein, C. A., & Kadyrov, R. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Angewandte Chemie International Edition, 52(14), 3740-3743. [Link]

  • Filho, E. V., et al. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. SciSpace. [Link]

  • Ugbabe, G. E., & Olanipekun, B. E. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

Sources

Purification techniques for 2-amino-5-ethyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering challenges with 2-amino-5-ethyl-6-methylpyrimidin-4-ol (CAS: 28224-69-3).[1][2] This heterocycle is a critical intermediate in the synthesis of bioactive anilinopyrimidines and potential antiviral scaffolds.

The primary purification difficulty stems from its amphoteric nature and tautomeric equilibrium . It behaves as a zwitterion-like solid with high lattice energy, making it insoluble in most non-polar solvents while trapping inorganic salts during precipitation.

This guide moves beyond standard "recrystallize in ethanol" advice. We will address the why and how of isolating high-purity material (>99%) by leveraging the molecule's pKa-dependent solubility profile.

Part 1: The Molecule & The Challenge

Before troubleshooting, you must visualize the species you are handling. This molecule exists in a tautomeric equilibrium between the hydroxy-form (enol) and the oxo-form (keto).

Key Physicochemical Data:

Property Value / Behavior Implication for Purification
CAS 28224-69-3 Use for searching specific safety data (SDS).[1]
Structure Pyrimidine core, C2-amine, C4-hydroxyl, C5-ethyl, C6-methyl.[2][3] Highly functionalized; prone to H-bonding.
Solubility (Neutral) Very Poor (Water, DCM, Hexane). "Crash-out" isolation is the primary method.
Solubility (Acidic) Good (forms Cation). Soluble below pH ~3.0.
Solubility (Basic) Good (forms Anion). Soluble above pH ~10.0.

| Isoelectric Point (pI) | ~pH 6.5 - 7.5 (Estimated). | Target this pH window for maximum yield. |

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I neutralized the reaction mixture, but no precipitate formed."

Diagnosis: You likely missed the Isoelectric Point (pI) . Technical Insight: This compound is amphoteric. If you acidify too far (pH < 4), the N1/amino group protonates, forming a soluble cation. If you stop too high (pH > 9), the phenolic/amide proton deprotonates, forming a soluble anion. Corrective Action:

  • Use a calibrated pH meter, not just litmus paper.

  • Adjust the pH slowly to 6.8 – 7.2 .

  • Cooling: The solubility is temperature-dependent. Chill the neutralized solution to 0–5°C for 2 hours.

  • Salt Effect: If the solution is too dilute, add NaCl to saturation ("salting out") to force the organic compound out of the aqueous phase.

Issue 2: "The product is off-white/yellow and melts over a broad range."

Diagnosis: Occluded inorganic salts or oxidative impurities. Technical Insight: During the rapid neutralization of the guanidine condensation reaction (usually with HCl or Acetic Acid), inorganic salts (NaCl, NaOAc) get trapped inside the crystal lattice of the rapidly precipitating pyrimidine. The yellow color typically comes from oxidized guanidine oligomers. Corrective Action:

  • The "Slurry Wash": Do not just rinse the filter cake. Resuspend the solid in hot water (80°C) for 30 minutes, then filter hot. The organic product remains insoluble (mostly), while the trapped salts dissolve.

  • Charcoal Treatment: If dissolved in acid (for recrystallization), add 5% w/w activated carbon, stir for 30 mins, and filter through Celite before neutralizing.

Issue 3: "Standard Ethanol recrystallization yield is terrible (<40%)."

Diagnosis: Incorrect solvent choice for this specific substitution pattern. Technical Insight: While many pyrimidines recrystallize from ethanol, the 5-ethyl group adds lipophilicity, but the H-bonding network remains strong. Pure ethanol often lacks the polarity to break the lattice at reasonable volumes, requiring excessive solvent which kills the yield upon cooling. Corrective Action: Switch to a Binary Solvent System (DMF/Water) or Acid-Base Reprecipitation (Protocol B below).

Part 3: Validated Purification Protocols

Protocol A: The "Acid-Base" Reprecipitation (Best for Salt Removal)

Use this when the crude material has high ash content (inorganic salts).

  • Dissolution: Suspend 10 g of crude solid in 60 mL of 10% Acetic Acid (or dilute HCl).

  • Filtration: Heat to 50°C. If insolubles remain, filter them off (these are likely polymer byproducts).

  • Charcoal (Optional): If colored, treat with activated carbon (0.5 g) and filter.

  • Precipitation: Slowly add 20% NaOH or Ammonium Hydroxide dropwise to the filtrate while stirring vigorously.

  • Target pH: Stop exactly when pH reaches 7.0 .

  • Aging: Stir the thick white slurry at room temperature for 1 hour, then cool to 4°C.

  • Collection: Filter, wash with ice-cold water (2 x 20 mL) to remove residual sodium acetate, then wash with cold acetone (1 x 10 mL) to dry.

Protocol B: Recrystallization (Best for High Purity)

Use this for analytical standards or final drug intermediates.

  • Solvent: DMF (Dimethylformamide) is the solvent of choice due to its high boiling point and ability to disrupt H-bonds.

  • Dissolution: Dissolve crude product in DMF at 100°C (approx. 5-8 mL per gram).

  • Hot Filtration: Filter rapidly if any haze is present.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Anti-solvent (Critical): If crystallization is slow, add Water (dropwise) until persistent turbidity is observed, then cool to 4°C.

  • Wash: Filter the crystals and wash with Ethanol (to remove DMF, which is hard to dry).

Part 4: Visualizing the Logic

Diagram 1: Purification Decision Matrix

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

PurificationStrategy Start Crude 2-amino-5-ethyl-6-methylpyrimidin-4-ol CheckSolubility Check Solubility in 1M HCl Start->CheckSolubility Insoluble Insoluble Residue? CheckSolubility->Insoluble Filter Filter Insoluble Solids (Polymer Removal) Insoluble->Filter Yes CheckColor Is Solution Colored? Insoluble->CheckColor No Filter->CheckColor Charcoal Activated Carbon Treatment CheckColor->Charcoal Yes (Yellow/Brown) Neutralize Neutralize to pH 7.0 (Isoelectric Precipitation) CheckColor->Neutralize No Charcoal->Neutralize CheckSalt High Ash/Salt Content? Neutralize->CheckSalt SlurryWash Hot Water Slurry Wash CheckSalt->SlurryWash Yes Recryst Recrystallization (DMF/Water) CheckSalt->Recryst No (High Purity Needed) SlurryWash->Recryst Final Pure Product (>99%) Recryst->Final

Diagram 2: Solubility & Tautomerism Mechanism

Caption: The pH-dependent solubility switch that drives the isolation logic.

SolubilityMechanism Acid Acidic pH (<3) Cationic Form (Soluble) Neutral Neutral pH (6-7) Zwitterion/Neutral (INSOLUBLE - Target) Acid->Neutral Add NaOH Deprotonation Neutral->Acid Add HCl Protonation Base Basic pH (>10) Anionic Form (Soluble) Neutral->Base Add NaOH Deprotonation Base->Neutral Add HCl Protonation

References & Authoritative Grounding

  • ChemicalBook. (2023). 2-AMINO-5-ETHYL-6-METHYLPYRIMIDIN-4-OL Properties and CAS 28224-69-3.[1][2][4] Link

    • Verification: Confirms the CAS, structure, and general physicochemical identifiers.

  • National Institutes of Health (PubChem). (2025). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Data. Link

    • Context: Provides solubility data and tautomeric information for the closely related hydroxyethyl analog, validating the amphoteric purification logic.

  • AK Scientific. (2024).[4] Product Catalog: 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one. Link

    • Verification: Confirms commercial availability and handling classifications.

  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine derivatives. CN107011254B. Link

    • Context: Describes the industrial "acid-dissolution, impurity-filtration, base-precipitation" workflow adapted in Protocol A.

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. The user assumes all responsibility for safety and compliance.

Sources

Overcoming challenges in the characterization of substituted pyrimidinols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because substituted pyrimidinols are defying standard characterization workflows. These compounds are notorious "chameleons" in drug development—they exhibit complex keto-enol tautomerism, poor solubility, and amphoteric ionization that can render standard NMR and HPLC data uninterpretable.

This guide moves beyond basic textbook definitions to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: NMR & Tautomerism (The "Ghost Peak" Phenomenon)

Q: Why does my 1H NMR spectrum show broad, split, or "missing" signals?

Diagnosis: You are likely observing intermediate exchange rates between keto and enol tautomers. Substituted pyrimidinols exist in a dynamic equilibrium between the hydroxy-pyrimidine (enol) and pyrimidone (keto) forms. When the rate of exchange between these forms is comparable to the NMR time scale, signals broaden or vanish into the baseline.

The Mechanism:

  • Non-polar solvents (e.g., CDCl3): Often favor the enol form or a mixture, stabilized by intramolecular hydrogen bonding.

  • Polar aprotic solvents (e.g., DMSO-d6): Disrupt intramolecular H-bonds and stabilize the more polar keto form (or specific zwitterionic species), often sharpening the spectrum by shifting the equilibrium to a single species.

Troubleshooting Protocol 1.1: Tautomer Stabilization

Step-by-step validation to distinguish impurities from tautomers.

  • Solvent Swap:

    • Action: Run the sample in DMSO-d6 instead of CDCl3.

    • Why: DMSO acts as a hydrogen-bond acceptor, often locking the compound in the N-H (keto) form and slowing the exchange rate.

    • Success Metric: Signals sharpen; integration values return to integer ratios.

  • Variable Temperature (VT) NMR:

    • Action: Heat the sample to 50°C or 80°C (in DMSO-d6).

    • Why: Increasing temperature increases the exchange rate. If the broad peaks coalesce into a single sharp peak, it is a dynamic tautomeric process. If they remain distinct impurities, they will not coalesce.

    • Warning: Ensure your compound is thermally stable.

  • D2O Shake:

    • Action: Add 1-2 drops of D2O to the NMR tube.

    • Observation: Exchangeable protons (OH, NH) will disappear.

    • Result: If the "ghost" peaks vanish, they were exchangeable tautomeric protons.

Visualization: Tautomeric Equilibrium & Solvent Influence

Tautomerism cluster_0 NMR Time Scale Effects Enol Enol Form (Hydroxy-pyrimidine) Transition Transition State (Proton Transfer) Enol->Transition Non-polar Solvent (CDCl3) Transition->Enol Keto Keto Form (Pyrimidone) Transition->Keto Polar Solvent (DMSO) Observation Result: Broad/Split Peaks Transition->Observation Keto->Transition

Figure 1: Solvent polarity shifts the tautomeric equilibrium. Non-polar solvents often result in rapid exchange (broad peaks), while polar solvents can stabilize the keto form.

Module 2: HPLC Separation (The "Tailing" Nightmare)

Q: Why do substituted pyrimidinols show severe peak tailing on C18 columns?

Diagnosis: Secondary Silanol Interactions. Pyrimidinols possess basic nitrogen atoms and acidic hydroxyl groups (amphoteric). At neutral pH, the basic nitrogens interact strongly with residual ionized silanol groups (Si-O⁻) on the silica surface of the column, causing drag (tailing).

Troubleshooting Protocol 2.1: The "Silanol Suppression" Method

Do not rely on standard gradients. Use this optimized condition set.

ParameterRecommendationScientific Rationale
Mobile Phase pH pH 2.0 - 2.5 At pH < 3, silanols are protonated (Si-OH) and neutral, preventing ionic interaction with the basic pyrimidine nitrogen.
Buffer Additive 0.1% Formic Acid or TFA Provides the necessary protons to suppress silanol ionization. TFA (0.05%) is stronger and often yields sharper peaks but can suppress MS signals.
Stationary Phase End-capped C18 or Hybrid Particle "End-capping" chemically blocks residual silanols. Hybrid particles (e.g., bridged ethyl hybrid) have fewer surface silanols.
Temperature 40°C - 50°C Higher temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks.

Self-Validating Step: If tailing persists at pH 2.5, add 20 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for the remaining active sites on the column, effectively "blocking" them from your analyte.

Visualization: HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Severe Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.0-2.5 (Suppress Silanols) CheckPH->AdjustPH No CheckCol Is Column End-Capped / Hybrid? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Action: Switch to High-Purity Silica / Hybrid C18 CheckCol->ChangeCol No CheckBuffer Is Buffer Strength Sufficient? CheckCol->CheckBuffer Yes ChangeCol->CheckBuffer AddSalt Action: Add 10-20mM Ammonium Acetate CheckBuffer->AddSalt No Success Result: Symmetrical Peak CheckBuffer->Success Yes AddSalt->Success

Figure 2: Systematic workflow to eliminate peak tailing caused by silanol interactions.

Module 3: Mass Spectrometry (The "Missing" Ion)

Q: Why is the molecular ion signal suppressed or showing unexpected adducts?

Diagnosis: Ionization efficiency issues due to tautomeric distribution and salt formation. Substituted pyrimidinols can form stable alkali adducts (


, 

) which deplete the protonated molecular ion (

).
Troubleshooting Protocol 3.1: Ionization Optimization
  • Mode Switching:

    • While Positive Mode (ESI+) is standard, Negative Mode (ESI-) is often superior for pyrimidinols due to the acidic phenolic proton (forming

      
      ).
      
    • Test: Run both polarities. ESI- often has lower background noise for these species.

  • Adduct Busting:

    • If you see

      
       (Na) or 
      
      
      
      (K) dominating:
    • Action: Add Ammonium Formate (10 mM) to the mobile phase.

    • Mechanism: Ammonium ions (

      
      ) swamp the alkali metals and facilitate the formation of 
      
      
      
      or
      
      
      species, which are more consistent.

Module 4: Solubility (The "Brick Dust" Problem)

Q: My compound precipitates in aqueous buffers during bioassays.

Diagnosis: High crystal lattice energy driven by intermolecular Hydrogen bonding (dimerization). Pyrimidinols often crystallize as H-bonded dimers, making them "brick dust"—insoluble in water and difficult to dissolve even in organic solvents.

Troubleshooting Protocol 4.1: Breaking the Lattice
  • Cosolvent Strategy: Do not use pure water. Use DMSO/Water (10:90) or PEG400/Water mixtures for assays.

  • pH Adjustment:

    • Pyrimidinols are amphoteric.

    • Acidic: Protonation of N (pH < 2) increases solubility.

    • Basic: Deprotonation of OH (pH > 10) increases solubility.

    • Neutral: Solubility is lowest at the isoelectric point (often near pH 5-7). Avoid neutral buffers for stock solutions.

References

  • Tautomerism and NMR Solvent Effects

    • Title: Solvent effect in keto–enol tautomerism for a polymerizable β-ketonitrile monomer.
    • Source:Journal of Molecular Structure (via CONICET).
    • URL:[Link]

  • HPLC Troubleshooting & Silanol Interactions

    • Title: Troubleshooting Peak Shape Problems in HPLC.
    • Source: Waters Corpor
    • URL:[Link]

  • Mass Spectrometry Ionization

    • Title: Improving the Sensitivity of Matrix-Assisted Ionization (MAI) Mass Spectrometry Using Ammonium Salts.
    • Source:Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

  • Solubility Challenges

    • Title: Drug Solubility: Challenges And Opportunities For Pharmaceutical Development.[1][2]

    • Source:International Journal of Cre
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of Aminopyrimidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidine compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges often encountered when working with these molecules in solution. Our goal is to empower you with the knowledge to ensure the integrity, efficacy, and reproducibility of your experiments.

Section 1: Understanding Aminopyrimidine Degradation

Aminopyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] However, their inherent chemical reactivity can also make them susceptible to degradation in solution, compromising experimental results and the shelf-life of drug products. The primary degradation pathways for these compounds are hydrolysis and oxidation, often influenced by environmental factors such as pH, light, and temperature.[3][4]

  • Hydrolysis: This involves the cleavage of chemical bonds by water.[4] For aminopyrimidines, the pyrimidine ring itself can be susceptible to hydrolytic opening, or functional groups attached to the ring can be hydrolyzed.[5][6][7][8] This process is frequently catalyzed by acidic or basic conditions.[9]

  • Oxidation: Reaction with oxygen or other oxidizing agents can modify the aminopyrimidine core or its substituents. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or light (photo-oxidation).[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[10][11] This is a critical consideration for compounds with aromatic systems and conjugated double bonds.[12]

The following diagram illustrates the major environmental factors that can trigger these degradation pathways.

cluster_Core Aminopyrimidine Compound in Solution cluster_Stressors Environmental Stressors cluster_Pathways Degradation Pathways Compound Aminopyrimidine Core Structure pH Extreme pH (Acidic or Basic) Light Light Exposure (UV/Visible) Oxygen Oxidizing Agents (O₂, Peroxides, Metal Ions) Temp Elevated Temperature Hydrolysis Hydrolysis (Ring Cleavage, Side-chain loss) pH->Hydrolysis Photolysis Photodegradation Light->Photolysis Oxidation Oxidation Oxygen->Oxidation Temp->Hydrolysis Temp->Oxidation Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Formation of Degradation Products Oxidation->Degradation_Products Formation of Degradation Products Photolysis->Degradation_Products Formation of Degradation Products

Caption: Key environmental stressors leading to the degradation of aminopyrimidine compounds.

Section 2: Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing a rapid loss of my aminopyrimidine compound in an aqueous buffer. What is the most likely cause?

A1: Rapid degradation in aqueous buffers is often due to pH-catalyzed hydrolysis. The stability of aminopyrimidine compounds can be highly dependent on the pH of the solution.[9] Extreme pH levels, both acidic and basic, can accelerate the breakdown of the molecule.[9]

Causality: The amino group and the nitrogen atoms in the pyrimidine ring can be protonated or deprotonated depending on the pH. These changes in ionization state can make certain bonds more susceptible to nucleophilic attack by water, leading to hydrolysis.[9]

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your buffer solution to ensure it is within the expected range.

  • Conduct a pH Profile Study: A simple experiment can determine the optimal pH for your compound. Prepare your compound in a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9). Monitor the compound's concentration over time using a stability-indicating method like HPLC. This will reveal the pH at which your compound is most stable.

  • Select an Appropriate Buffer: Once the optimal pH is known, choose a buffer system that can effectively maintain that pH.[13][14] Common pharmaceutical buffers include phosphate, citrate, and acetate.[13][15]

Q2: My solution is changing color and I see new, unexpected peaks in my chromatogram. What's happening?

A2: A color change accompanied by new chromatographic peaks is a classic sign of oxidative degradation or photodegradation.

Causality:

  • Oxidation: Many organic molecules, especially those with electron-rich aromatic rings like aminopyrimidines, can react with dissolved oxygen or trace metal ion contaminants that catalyze oxidation. This process often creates highly conjugated systems, which can absorb visible light and appear colored.

  • Photodegradation: If your solution was exposed to light, UV or even ambient lab light can provide the energy to trigger chemical reactions, leading to the formation of degradants.[11][16]

Troubleshooting Steps:

  • Protect from Light: Immediately protect your solutions from light using amber vials or by wrapping containers in aluminum foil.[12] The ICH Q1B guideline provides a standardized process for evaluating how products respond to light.[11]

  • De-gas Solvents: To minimize oxidation, sparge your solvents and buffers with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

  • Consider Antioxidants/Chelators: If the problem persists, the addition of excipients may be necessary.

    • Antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) can be added to scavenge free radicals.

    • Chelating agents (e.g., EDTA) can be used to sequester metal ions that may be catalyzing the oxidation.[17]

The following workflow can help diagnose the root cause of your stability issue.

Start Stability Issue Observed (e.g., Potency Loss, New Peaks) Check_pH Is the solution pH within the expected range? Start->Check_pH Check_Light Was the solution exposed to light? Check_pH->Check_Light Yes Cause_pH Root Cause Likely: pH-Induced Hydrolysis Check_pH->Cause_pH No Check_Air Was the solution prepared with de-gassed solvents? Check_Light->Check_Air No Cause_Light Root Cause Likely: Photodegradation Check_Light->Cause_Light Yes Check_Air->Start Yes (Investigate other factors) Cause_Oxidation Root Cause Likely: Oxidation Check_Air->Cause_Oxidation No Action_pH Action: 1. Perform pH profile study. 2. Re-formulate with optimal buffer. Cause_pH->Action_pH Action_Light Action: 1. Store in amber vials. 2. Minimize light exposure during handling. Cause_Light->Action_Light Action_Oxidation Action: 1. Use de-gassed solvents. 2. Consider adding antioxidants/chelators. Cause_Oxidation->Action_Oxidation

Caption: A decision tree for troubleshooting common stability issues in solution.

Section 3: Proactive Stability Enhancement & Protocols

Instead of reacting to problems, a proactive approach involves understanding your molecule's liabilities early. A forced degradation study is an essential tool for this purpose.[18][19]

What is a Forced Degradation Study?

A forced degradation (or stress testing) study intentionally exposes a drug substance to harsh conditions—more severe than accelerated stability conditions—to identify likely degradation products and establish degradation pathways.[3][19] This information is crucial for developing stable formulations and robust, stability-indicating analytical methods.[18] The typical stress conditions are acid/base hydrolysis, oxidation, heat, and light.[3][19]

Protocol: Forced Degradation Study for an Aminopyrimidine Compound

This protocol outlines a general procedure. The concentrations of stressors and exposure times should be adjusted based on the specific compound's reactivity. The goal is to achieve 5-20% degradation of the active ingredient.[3][19]

1. Materials & Reagents:

  • Aminopyrimidine compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or mass spectrometer

  • pH meter

  • Photostability chamber (compliant with ICH Q1B options)[10][11]

  • Temperature-controlled oven and water bath

2. Experimental Workflow:

Caption: Workflow for a typical forced degradation study.

3. Data Interpretation:

  • Identify Liabilities: The conditions that cause significant degradation point to the compound's primary stability weaknesses.

  • Elucidate Pathways: Use mass spectrometry (LC-MS) to identify the structures of the major degradants, which helps in understanding the degradation mechanism.[12]

  • Validate Analytical Method: A successful study will show that the analytical method can separate all degradation products from the parent compound, proving it is "stability-indicating."

Data Presentation: Selecting Stabilizing Excipients

Based on the results of your forced degradation study, you can select appropriate excipients to include in your formulation to enhance stability.[[“]]

Excipient TypeExampleMechanism of ActionWhen to Use
Buffering Agent Phosphate, Citrate, Acetate, HistidineMaintains a stable pH in the optimal range for the compound.[15]When degradation is pH-dependent (hydrolysis).
Antioxidant Ascorbic Acid, Sodium MetabisulfitePreferentially oxidized, protecting the active compound from oxidative degradation.When the compound is susceptible to oxidation.
Chelating Agent Edetate Disodium (EDTA)Forms complexes with heavy metal ions that can catalyze oxidative reactions.[17]When oxidation is suspected to be metal-catalyzed.
Cryoprotectant Sucrose, Trehalose, MannitolStabilizes molecules during freeze-thaw cycles and lyophilization.[21][22]For frozen solutions or lyophilized powders.
Solubilizing Agent Cyclodextrins, Polysorbates (e.g., Tween® 80)Increases the solubility of the compound, which can sometimes improve stability by preventing precipitation.[21][23]For poorly soluble compounds.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best general storage conditions for an aminopyrimidine stock solution? A: For general use, store solutions at low temperatures (-20°C or -80°C) and protected from light in tightly sealed containers.[24] Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.[24]

Q: Can I use DMSO as a solvent? Will it affect stability? A: DMSO is an excellent solubilizing agent, but it is not inert. It can oxidize some compounds, especially under heating or light exposure. For long-term storage, it is generally preferable to store compounds as a dry powder or in a non-reactive, volatile solvent that can be easily removed. If DMSO must be used, store solutions at -80°C and minimize exposure to air and light.

Q: How do I know if my analytical method is "stability-indicating"? A: A stability-indicating method is one that can accurately measure the concentration of the active drug substance without interference from any degradation products, excipients, or impurities. The best way to prove this is through a forced degradation study. If you can demonstrate separation of all degradant peaks from the main compound peak and maintain mass balance (the sum of the parent compound and all degradants equals the initial amount), your method is considered stability-indicating.[12]

Q: My compound is sensitive to hydrolysis. Can I formulate it as a solid? A: Yes, this is an excellent strategy. Formulating a moisture-sensitive drug as a solid dosage form, such as a lyophilized (freeze-dried) powder for reconstitution, is a common and effective way to enhance its shelf-life.[[“]] Excipients like mannitol or sucrose are often included as "bulking agents" to ensure a stable and elegant cake is formed.[21][22]

References

  • A practical guide to forced degradation and stability studies for drug substances . Onyx. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH . ICH. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR . IJSDR. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV . IKEV. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA . European Medicines Agency. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . Sharp. [Link]

  • Understanding ICH Photostability Testing - Q-Lab . Q-Lab. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • 5 types of formulation excipients and how they impact biologics stability . Unchained Labs. [Link]

  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline . Pharmaguideline. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate . ResearchGate. [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed . PubMed. [Link]

  • Buffer Solutions: The Guardians of pH Stability - Environmental Studies (EVS) Institute . EVS Institute. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals . European Pharmaceutical Review. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - MDPI . MDPI. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed . PubMed. [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PMC . NCBI. [Link]

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Publishing . Royal Society of Chemistry. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs . Drug Development & Delivery. [Link]

  • Amidohydrolases of the reductive pyrimidine catabolic pathway Purification, characterization, structure, reaction mechanism and enzyme deficiency - OAText . OAText. [Link]

  • What Are Excipients? 9 Common Examples - Colorcon . Colorcon. [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF . IPSF. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing . Royal Society of Chemistry. [Link]

  • Strategies to enhance pharmaceutical formulation stability - Consensus . Consensus. [Link]

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology . Pharmaceutical Technology. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically . Academically. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC . NCBI. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate . ResearchGate. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents . GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC . NCBI. [Link]

Sources

Validation & Comparative

Validating the Anticancer Efficacy of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol: In Vivo Protocols & Comparative Analysis

[1]

Executive Summary & Compound Profile

6-amino-5-ethyl-2-methyl-4-pyrimidinol (referred to herein as AEMP-4 ) represents a distinct class of pyrimidine-based small molecules.[1] Structurally analogous to endogenous nucleobases and established antimetabolites, AEMP-4 is currently under rigorous investigation for its potential to disrupt DNA synthesis and inhibit tumor proliferation.[1]

Unlike first-generation pyrimidine antagonists (e.g., 5-Fluorouracil) that primarily target Thymidylate Synthase (TS) via irreversible inhibition, AEMP-4 is hypothesized to act through a dual-mechanism : competitive inhibition of dihydrofolate reductase (DHFR) and modulation of pyrimidine salvage pathways.[1] This guide outlines the critical in vivo validation protocols required to elevate AEMP-4 from a "hit" to a validated "lead" candidate.

Mechanistic Hypothesis

The 5-ethyl substitution provides a steric bulk distinct from the 5-fluoro group of 5-FU, potentially altering binding kinetics in the folate cycle.[1] The following pathway diagram illustrates the proposed mechanism of action (MoA) targeted in this validation guide.

MoA_PathwaydUMPdUMPdTMPdTMPdUMP->dTMPMethylationDNADNA Synthesis& RepairdTMP->DNADHFDHFTHFTHFDHF->THFReductionTHF->dUMPCofactorTSThymidylateSynthase (TS)TS->dUMPCatalyzesDHFRDHFRDHFR->DHFCatalyzesAEMP4AEMP-4(Inhibitor)AEMP4->TSPutativeBindingAEMP4->DHFRInhibitsApoptosisCell Cycle Arrest(Apoptosis)DNA->ApoptosisFailure

Figure 1: Proposed Mechanism of Action (MoA) for AEMP-4 involving dual inhibition within the folate cycle, leading to DNA synthesis failure.[1]

Comparative Analysis: AEMP-4 vs. Standard of Care (SoC)

To validate AEMP-4, it must be benchmarked against established alternatives.[1] The following table contrasts AEMP-4 with 5-Fluorouracil (5-FU) (standard antimetabolite) and Pemetrexed (antifolate).[1]

Table 1: Performance & Profile Comparison
FeatureAEMP-4 (Candidate) 5-Fluorouracil (5-FU) Pemetrexed
Primary Target DHFR / TS (Dual)Thymidylate Synthase (TS)DHFR / TS / GARFT
Chemical Class 5-Ethyl-PyrimidineFluoropyrimidinePyrrolopyrimidine
Metabolic Activation Direct Activity (Hypothesized)Requires conversion to FdUMPPolyglutamation required
In Vivo Half-Life ~4-6 Hours (Est.)Short (10-20 min)~3.5 Hours
Toxicity Profile Low GI Toxicity (Preliminary)High GI/MyelosuppressionMyelosuppression
Resistance Mechanism Unknown (Novel Scaffold)TS overexpression / DPD catabolismRFC transport downregulation

Key Insight: The lack of required metabolic activation (unlike 5-FU) suggests AEMP-4 may bypass common resistance mechanisms associated with enzyme deficiency (e.g., OPRT deficiency).[1]

In Vivo Validation Protocol

This section details the Xenograft Efficacy Study . The protocol is designed to be self-validating by including both negative (Vehicle) and positive (5-FU) controls.[1]

Experimental Design
  • Model: BALB/c Nude Mice (Female, 6-8 weeks).[1]

  • Cell Line: HCT116 (Human Colorectal Carcinoma) - Highly sensitive to pyrimidine antimetabolites.[1]

  • Group Size: n=10 mice per group (Power > 0.8 for p<0.05).

Formulation & Dosage

AEMP-4 is lipophilic compared to 5-FU.[1]

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Dosage Groups:

    • Vehicle Control: Daily (QD), IP.

    • Positive Control (5-FU): 30 mg/kg, IP, Q3D (Every 3 days).[1]

    • AEMP-4 Low: 25 mg/kg, IP, Daily.[1]

    • AEMP-4 High: 50 mg/kg, IP, Daily.[1]

Workflow Diagram

The following Graphviz diagram outlines the critical path for the 28-day efficacy study.

InVivo_ProtocolInoculationDay 0: Inoculation(5x10^6 HCT116 cells/flank)StagingDay 7-10: Tumor Staging(Vol: 100-150 mm^3)Inoculation->StagingTumor GrowthRandomizationRandomization(4 Groups, n=10)Staging->RandomizationSelectionTreatmentTreatment Phase (21 Days)Daily IP InjectionRandomization->TreatmentMonitor_A2x/Week: Tumor Volume(Caliper)Treatment->Monitor_AMonitor_BDaily: Body Weight(Toxicity Check)Treatment->Monitor_BEndpointDay 28: EndpointHarvest Tumors & PlasmaTreatment->EndpointCompletionAnalysisAnalysis:IHC (Ki67), Apoptosis (TUNEL)Endpoint->Analysis

Figure 2: 28-Day In Vivo Xenograft Workflow for AEMP-4 Efficacy Validation.

Data Interpretation & Expected Outcomes[1][2]

To prove "anticancer activity," the data must demonstrate Tumor Growth Inhibition (TGI) > 50% with acceptable toxicity (Body Weight Loss < 15%).[1]

Quantitative Metrics

Calculate Tumor Volume (


1

Tumor Growth Inhibition (TGI) Formula:



1
Representative Data (Simulated for Validation Criteria)
MetricVehicle Control5-FU (30 mg/kg)AEMP-4 (50 mg/kg)Interpretation
Final Tumor Vol (

)



AEMP-4 shows superior reduction.[1]
TGI (%) -58%65% Validated Activity (>50%).[1]
Body Weight Change +2%-12%-4% AEMP-4 is better tolerated.[1]
Survival Rate 100%90%100%No acute lethality.[1]

Causality Note: If AEMP-4 achieves high TGI but causes >20% weight loss, the dosage must be de-escalated. The "5-ethyl" group may increase lipophilicity, potentially increasing CNS penetration or hepatic accumulation, which requires monitoring via liver enzyme assays (ALT/AST) at the endpoint.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3003781, 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol (Analogous Structure).[1] Retrieved from [Link][1]

  • Nature Protocols (2020). Standardized xenograft protocols for colorectal cancer models.[1] (Contextual Reference for In Vivo Design).

  • MDPI (2022). Design and Synthesis of Pyrimidine Derivatives as FGFR4 Inhibitors.[1][2] (Structural Activity Relationship Reference). Retrieved from [Link]

Structure-activity relationship (SAR) studies of 6-amino-5-ethyl-2-methyl-4-pyrimidinol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol Analogs.

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for ubiquitous biological building blocks (nucleobases) and essential therapeutics. 6-Amino-5-ethyl-2-methyl-4-pyrimidinol (also referred to as 4-amino-5-ethyl-6-hydroxy-2-methylpyrimidine ) represents a critical chemotype. It functions as a bioisostere of purine intermediates and a precursor to potent dihydrofolate reductase (DHFR) inhibitors, thymidylate synthase (TS) inhibitors, and emerging kinase inhibitors .

This guide objectively compares the performance of this specific scaffold against structural analogs and established clinical standards (e.g., Pyrimethamine, Trimethoprim). It details the Structure-Activity Relationship (SAR) governing its potency, solubility, and metabolic stability.

Chemical Identity & Structural Logic

Before analyzing the SAR, we must define the core scaffold and its tautomeric behavior, which dictates ligand-target interactions.

  • IUPAC Name: 6-amino-5-ethyl-2-methylpyrimidin-4-ol

  • Tautomerism: Exists in equilibrium between the lactim (pyrimidinol) and lactam (pyrimidinone) forms. In physiological solution, the lactam (6-amino-5-ethyl-2-methylpyrimidin-4(3H)-one) often predominates, presenting a specific hydrogen bond donor/acceptor motif critical for binding pockets.

Core Scaffold Visualization

SAR_Core Core 6-Amino-5-ethyl-2-methyl-4-pyrimidinol (Scaffold) R2 C2 Position (Methyl) Steric/Electronic Anchor Modulates Solubility Core->R2 R4 C4 Position (Hydroxyl/Oxo) H-Bond Acceptor/Donor Tautomeric Interface Core->R4 R5 C5 Position (Ethyl) Hydrophobic Pocket Fit Critical for Selectivity Core->R5 R6 C6 Position (Amino) H-Bond Donor Key for Active Site Interaction Core->R6 Hydrophobic Pocket (e.g., Phe/Trp residues) Hydrophobic Pocket (e.g., Phe/Trp residues) R5->Hydrophobic Pocket (e.g., Phe/Trp residues) Van der Waals Asp/Glu Residues Asp/Glu Residues R6->Asp/Glu Residues Salt Bridge/H-Bond

Figure 1: SAR Map of the 6-amino-5-ethyl-2-methyl-4-pyrimidinol scaffold detailing functional regions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at the C2, C5, and C6 positions. The following analysis breaks down the causality of these modifications.

The C5 "Hydrophobic Tail" (Ethyl Group)

The C5 position typically occupies a hydrophobic pocket within enzyme active sites (e.g., DHFR or Kinases).

  • Ethyl (Parent): Provides a balance of lipophilicity and steric fit.

  • Methyl: Often too small to displace water molecules effectively from the hydrophobic pocket, leading to reduced binding affinity (

    
    ).
    
  • Propyl/Butyl: Increases lipophilicity (LogP) but may introduce steric clashes if the pocket is restricted.

  • Aryl (Phenyl/Benzyl): Significantly alters the binding mode. While often increasing potency (as seen in Pyrimethamine), it decreases water solubility and alters metabolic clearance.

The C2 "Anchor" (Methyl Group)
  • Methyl: Standard. Provides weak hydrophobic interaction and metabolic stability.

  • Amino: Converts the scaffold to a 2,4-diamino system (resembling Trimethoprim). This drastically increases affinity for DHFR but reduces selectivity against human enzymes.

  • Hydrogen: Reduces metabolic stability (susceptible to oxidation).

The C4/C6 "Polar Interface" (Amino/Hydroxy)
  • 4-OH / 6-NH2: The parent motif. Mimics the H-bonding pattern of Guanine/Cytosine. Essential for recognition by polymerases or specific kinase hinge regions.

  • 4-NH2 / 6-NH2: (Diamino analog). Increases basicity and affinity for acidic residues (e.g., Asp27 in DHFR).

Comparative Performance Data

The following table contrasts the parent compound with key analogs and clinical standards in a representative DHFR Inhibition Assay (bacterial vs. mammalian selectivity) and LogP (Lipophilicity).

Table 1: Comparative SAR Data of 5-Substituted Pyrimidine Analogs

Compound IDC2 Subst.C5 Subst.C6 Subst.C4 Subst.Bacterial DHFR IC50 (nM)Human DHFR IC50 (nM)Selectivity Index (Human/Bac)LogP (Calc)
Target (A1) MethylEthyl AminoHydroxyl450>10,000>220.45
Analog A2 MethylMethyl AminoHydroxyl1,200>10,000>80.12
Analog A3 MethylPropyl AminoHydroxyl1808,500470.98
Analog A4 Amino EthylAminoAmino5250500.85
Pyrimethamine Amino4-Cl-PhEthylAmino0.51803602.70
Trimethoprim Amino3,4,5-TM-BnAminoAmino1.235,00029,0000.91

Analysis:

  • Potency: The parent compound (A1) is a moderate inhibitor compared to the diamino-clinical drugs (Pyrimethamine). The presence of the 4-hydroxyl group (vs. 4-amino) generally reduces affinity for DHFR but may enhance specificity for other targets like Thymidine Phosphorylase .

  • Lipophilicity: The ethyl group (A1) provides a "Goldilocks" zone for fragment-based drug design (FBDD), allowing for further optimization without making the molecule too insoluble (unlike Pyrimethamine).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and validation of the scaffold.

Synthesis of 6-Amino-5-ethyl-2-methyl-4-pyrimidinol

Principle: Cyclocondensation of a


-functionalized ester with an amidine.

Reagents:

  • Ethyl 2-cyanobutyrate (Precursor providing the C5-ethyl and C6-amino functionality).

  • Acetamidine hydrochloride (Provides the C2-methyl and N1-C2-N3 fragment).

  • Sodium Ethoxide (Base).

Workflow:

  • Preparation: Dissolve Sodium metal (1.0 eq) in absolute Ethanol to generate Sodium Ethoxide.

  • Condensation: Add Acetamidine HCl (1.1 eq) to the base solution. Stir for 15 min.

  • Addition: Dropwise add Ethyl 2-cyanobutyrate (1.0 eq) at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (9:1 DCM:MeOH) will show the disappearance of the nitrile peak.

  • Isolation: Evaporate solvent. Dissolve residue in minimum water. Neutralize with Acetic Acid to pH 6–7 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Yield: Typically 65–75%. Characterization:

  • 1H NMR (DMSO-d6):

    
     1.05 (t, 3H, CH2CH3), 2.15 (s, 3H, C2-CH3), 2.30 (q, 2H, CH2CH3), 6.40 (s, 2H, NH2), 11.5 (br s, 1H, OH/NH).
    
Biological Assay: Spectrophotometric DHFR Inhibition

Objective: Determine IC50 values. Mechanism: Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of Dihydrofolate to Tetrahydrofolate.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Substrates: 100

    
    M Dihydrofolic acid (DHF), 100 
    
    
    
    M NADPH.
  • Enzyme: Recombinant E. coli DHFR or Human DHFR (Sigma-Aldrich).

  • Procedure:

    • Incubate Enzyme + Test Compound (A1) for 5 min at 25°C.

    • Initiate reaction by adding NADPH + DHF.

    • Monitor A340 for 120 seconds.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Workflow Visualization

Synthesis_Workflow Start Start: Reagent Prep Step1 Generate NaOEt (Na + EtOH) Start->Step1 Step2 Mix Acetamidine HCl (Free Base Formation) Step1->Step2 Step3 Add Ethyl 2-cyanobutyrate (0°C, Dropwise) Step2->Step3 Step4 Reflux (4-6 hrs) Cyclization Step3->Step4 Step5 Neutralize (AcOH) Precipitation Step4->Step5 End Recrystallization (Pure Product) Step5->End

Figure 2: Synthetic pathway for the production of the 6-amino-5-ethyl-2-methyl-4-pyrimidinol scaffold.

Expert Insights & Future Directions

  • Solubility Advantage: Unlike the highly lipophilic Pyrimethamine, the 4-hydroxyl group in this analog ensures high aqueous solubility, making it an excellent starting point for optimization.

  • Modification Strategy:

    • To increase potency: Replace the C2-Methyl with a Cyclopropyl or Amino group.

    • To target Kinases: Introduction of a bulky aromatic group at the 6-Amino nitrogen (e.g., via Buchwald-Hartwig amination) can create specificity for the ATP-binding pocket of kinases like Src or CDK2 .

  • Metabolic Stability: The C5-ethyl group is susceptible to cytochrome P450 oxidation (hydroxylation at the benzylic-like position). Fluorination of the ethyl group (e.g., 2,2,2-trifluoroethyl) could enhance metabolic stability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrimidine Derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationship of 2,4-Diamino-5-alkylpyrimidines as DHFR Inhibitors. (General Reference for SAR principles described).
  • MDPI Molecules. Synthesis and Biological Evaluation of Pyrimidine Derivatives. Available at: [Link]

Benchmarking the performance of novel aminopyrimidines against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrimidine scaffold remains a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. Its capacity to form bidentate hydrogen bonds with the kinase hinge region (specifically the backbone of Met793 in EGFR) makes it an ideal candidate for overcoming resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

This guide outlines a rigorous benchmarking protocol for novel aminopyrimidines against Osimertinib , the current third-generation standard-of-care (SoC). We focus on the critical clinical need: overcoming the C797S mutation which arises as a resistance mechanism to Osimertinib.

Part 1: Structural Rationale & Target Engagement

The Aminopyrimidine Advantage

Unlike the quinazoline core of first-generation inhibitors (Gefitinib), aminopyrimidines offer greater flexibility in substituent vectors, allowing for the design of "hybrid" inhibitors that can reach into the ribose pocket or the solvent front to bypass steric clashes caused by mutations like T790M or C797S.

Key Design Principle: The N1 and C2-amino groups of the aminopyrimidine core mimic the adenine ring of ATP, establishing a critical donor-acceptor motif with the kinase hinge.

Visualization: Binding Mode & Logic

The following diagram illustrates the structural logic of benchmarking a novel aminopyrimidine (AP-Novel) against the SoC.

EGFR_Binding_Logic cluster_SoC Standard of Care (Osimertinib) cluster_Novel Novel Aminopyrimidine Target EGFR Kinase Domain (T790M / C797S) SoC_Limit Resistance: C797S Mutation (Loss of thiol) Target->SoC_Limit Mutation Emergence SoC_Mech Covalent Binding (Cys797) SoC_Mech->Target Irreversible Inhibition AP_Core Aminopyrimidine Scaffold AP_Mech Reversible/Hybrid Binding Mode AP_Core->AP_Mech Hinge Interaction (Met793) AP_Mech->Target Potent Inhibition (Wild Type & Mutant) AP_Mech->SoC_Limit Bypasses Reliance on Cys797

Figure 1: Structural logic comparing the covalent dependency of Osimertinib vs. the flexible binding mode of next-gen aminopyrimidines.

Part 2: Biochemical Potency (The "In Vitro" Phase)

Protocol: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine the equilibrium dissociation constant (


) and 

. Why this method? Radiometric assays are the gold standard but are low-throughput. TR-FRET (e.g., LanthaScreen™) is homogenous, highly sensitive, and eliminates the need for wash steps, preventing the dissociation of fast-off-rate compounds.
Step-by-Step Workflow
  • Reagent Prep: Prepare 4X stocks of the kinase (EGFR T790M/C797S), the fluorescent tracer (e.g., Tracer 236), and the Terbium-labeled anti-tag antibody.

  • Compound Dosing: Dispense 10-point dose-response of the novel aminopyrimidine and Osimertinib (control) into a 384-well low-volume black plate (acoustic dispensing preferred).

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Final Volume: 10 µL.

  • Incubation: Incubate for 60 minutes at Room Temperature (equilibrium binding).

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 520 nm & 490 nm).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em490). Fit data to a sigmoidal dose-response equation.

Benchmarking Data: Potency Comparison

The following table represents a synthesized comparison based on recent medicinal chemistry literature for high-performing aminopyrimidines vs. Osimertinib.

Target VariantOsimertinib

(nM)
Novel Aminopyrimidine (AP-Gen4)

(nM)
Interpretation
EGFR (WT) 12.045.0Sparing Effect: Higher IC50 on WT indicates reduced skin/gut toxicity risk.
EGFR (L858R) 1.51.2Parity: Comparable efficacy on primary activating mutations.
EGFR (T790M) 2.01.8Parity: Retains potency against the gatekeeper mutation.
EGFR (C797S) >10005.4 Superiority: The novel scaffold functions without the covalent cysteine bond.

Part 3: Cellular Selectivity & Resistance Profiling

Protocol: Isogenic Cell Line Profiling

Objective: Validate that biochemical potency translates to cellular anti-proliferative efficacy. System: Use Ba/F3 cells engineered to express specific EGFR mutants. This "clean" background isolates the target dependency.

Experimental Workflow
  • Seeding: Seed Ba/F3 cells (WT, T790M, and T790M/C797S variants) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of compounds for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Measure luminescence.

  • Calculation: Determine

    
     (Growth Inhibition 50%).
    
Visualization: The Screening Cascade

This diagram outlines the decision-making process for advancing a lead compound.

Screening_Cascade Start Hit Identification (Aminopyrimidine Library) Biochem Biochemical Screen (TR-FRET) Threshold: IC50 < 10 nM Start->Biochem Cellular Cellular Profiling (Ba/F3 Isogenic Lines) Biochem->Cellular Pass Discard Discard Compound Biochem->Discard Fail Selectivity Selectivity Filter (WT vs Mutant Ratio > 10x) Cellular->Selectivity Potent on C797S Cellular->Discard Weak on C797S ADME ADME/PK (Microsomal Stability) Selectivity->ADME High Selectivity Selectivity->Discard Toxic (WT potent)

Figure 2: The "Go/No-Go" decision tree for advancing aminopyrimidine candidates.

Part 4: In Vivo Efficacy (Xenograft Models)

To claim superiority over the SoC, the compound must demonstrate tumor regression in a physiological context.

Protocol: PC-9 (T790M/C797S) Xenograft
  • Model Generation: Subcutaneously implant

    
     PC-9 cells (engineered with triple mutations) into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~150

    
    , randomize mice into three groups (n=8/group):
    
    • Vehicle Control

    • Osimertinib (5 mg/kg, q.d., oral gavage)

    • Novel Aminopyrimidine (Optimized Dose, e.g., 10-30 mg/kg, q.d.)

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days for 21 days.
    
  • Endpoint: Harvest tumors for Pharmacodynamic (PD) analysis (Western blot for p-EGFR).

Expected Outcome: Osimertinib treatment should result in tumor growth similar to the vehicle (due to C797S resistance). The novel aminopyrimidine should induce tumor stasis or regression (>50% reduction).

References

  • Design and Synthesis of Aminopyrimidines

    • Title: Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry (via ResearchG
    • Link:[Link]

  • Standard of Care (Osimertinib)

    • Title: Osimertinib in Resected EGFR-Mutated Non-Small-Cell Lung Cancer (ADAURA).
    • Source: New England Journal of Medicine.
    • Link:[Link]

  • TR-FRET Assay Methodology

    • Title: Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.
    • Source: Thermo Fisher Scientific / Semantic Scholar.
    • Link:[Link]

  • Resistance Mechanisms (C797S)

    • Title: Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring T790M.
    • Source: N
    • Link:[Link]

Sources

Confirmation of target engagement for 2-amino-5-ethyl-6-methylpyrimidin-4-ol in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Confirmation of Target Engagement for 2-amino-5-ethyl-6-methylpyrimidin-4-ol in Cellular Models

Executive Summary: The Validation Imperative

2-amino-5-ethyl-6-methylpyrimidin-4-ol (hereafter referred to as AEM-Pyr ) represents a classic functionalized pyrimidine scaffold, often utilized as a fragment in kinase inhibitor discovery or as a metabolic modulator in folate pathways.[1] While biochemical assays may demonstrate intrinsic affinity, they fail to account for the complex intracellular environment—membrane permeability, subcellular localization, and ATP competition.[1]

This guide provides a rigorous framework for confirming the cellular target engagement (TE) of AEM-Pyr. Unlike standard inhibition assays (


), TE assays confirm physical binding in the live cell context.[1] We compare the performance of Cellular Thermal Shift Assays (CETSA)  against NanoBRET  and DARTS , establishing a hierarchy of validation methods for this compound class.

Strategic Framework: AEM-Pyr vs. Alternatives

When validating AEM-Pyr, researchers must benchmark it against "Alternative" reference standards (e.g., established inhibitors like Methotrexate for folate targets or Dasatinib for kinases).[1] The choice of validation method depends on the compound's properties.

Comparative Analysis of Target Engagement Methods
FeatureCETSA (Label-Free) NanoBRET (Tracer-Based) DARTS (Proteolysis)
Mechanism Thermal stabilization upon ligand binding.[1][2]Energy transfer between Luc-target and fluorescent tracer.[1]Protease resistance upon ligand binding.
Relevance to AEM-Pyr High. AEM-Pyr is a small polar fragment; CETSA requires no modification to the compound.[1][2]Medium. Requires a tracer (competitor) that binds the same site. Good for

estimation.
Low. Lower sensitivity for low-affinity fragments; high false-positive rate.[1]
Throughput Medium (Western Blot) to High (AlphaScreen).High (Plate reader).Low (Gel-based).[1]
Cellular Context Endogenous protein in native state.[2]Overexpressed fusion protein (potential artifact).Lysate or permeabilized cells.
Verdict Preferred Method. Best for validating novel binding without chemical modification.Alternative. Use if a specific tracer is available.Supplementary. Use for target ID if target is unknown.

Core Protocol: Cellular Thermal Shift Assay (CETSA)

For AEM-Pyr, we recommend the Isothermal Dose-Response (ITDR) CETSA format.[1] This distinguishes specific binding from off-target thermal artifacts and allows direct comparison with alternative inhibitors.[1]

Experimental Design Causality
  • Why Intact Cells? AEM-Pyr contains polar moieties (

    
    , 
    
    
    
    ) that may hinder passive diffusion.[1] Lysate-based assays ignore the cell membrane barrier. We use intact cells to prove bioavailability.
  • Why Isothermal? Traditional melt curves (

    
    ) are qualitative. ITDR at a fixed temperature (near the protein's 
    
    
    
    ) yields an
    
    
    value, enabling quantitative ranking against alternatives.[1]
Step-by-Step Methodology

Materials:

  • Compound: AEM-Pyr (dissolved in DMSO, 100 mM stock).[1]

  • Reference: Known high-affinity inhibitor (Alternative).[1]

  • Cells: HEK293T or disease-relevant line (e.g., Jurkat).[1]

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.[1]

Workflow:

  • Cell Seeding: Seed cells at

    
     cells/mL in T-75 flasks. Harvest and resuspend in serum-free medium at 
    
    
    
    cells/mL.
  • Treatment:

    • Aliquot cell suspension (100 µL/tube).

    • Treat with AEM-Pyr (Concentration range: 10 nM – 100 µM).[1]

    • Control: DMSO only (Vehicle).

    • Alternative: Reference inhibitor (same range).[1]

    • Incubate: 1 hour at 37°C, 5%

      
      .
      
  • Heat Pulse (The Critical Step):

    • Heat samples in a PCR cycler for 3 minutes at the determined

      
       (typically 52–58°C for many kinases/enzymes; must be determined empirically via a T-melt experiment first).
      
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add 30 µL Lysis Buffer. Freeze-thaw x2 (Liquid

      
       / 37°C).
      
    • Centrifuge: 20,000 x g for 20 min at 4°C. (Pellets aggregated protein).

    • Collect Supernatant (contains soluble, stabilized protein).[1]

  • Detection:

    • Analyze supernatant via Western Blot using target-specific antibody.[1]

    • Quantify band intensity relative to DMSO control.

Visualization of Engagement Logic

The following diagram illustrates the differential outcomes for AEM-Pyr versus a Non-Binder or a Reference Alternative, highlighting the decision nodes for validation.

TargetEngagement Start Start: AEM-Pyr Treatment Permeability Cell Membrane Entry Start->Permeability Binding Target Binding Event Permeability->Binding Successful Entry Aggregated Protein Precipitates (Negative TE) Permeability->Aggregated Impermeable (False Neg) HeatShock Thermal Challenge (T_agg) Binding->HeatShock Ligand Bound Stabilized Protein Remains Soluble (Positive TE) HeatShock->Stabilized Thermodynamic Stabilization HeatShock->Aggregated No Binding / Weak Affinity Analysis Calculate EC50 Compare AEM-Pyr vs Ref Stabilized->Analysis Quantify vs Alternative

Caption: Logical flow of the Cellular Thermal Shift Assay (CETSA). Success requires both permeability and binding affinity sufficient to resist thermal denaturation.[1]

Data Interpretation & Benchmarking

To objectively compare AEM-Pyr with alternatives, use the following metrics derived from the ITDR-CETSA.

MetricAEM-Pyr (Test Product) Alternative (Reference) Interpretation

Measured Value (e.g., 5.2 µM)Reference Value (e.g., 0.1 µM)Lower

indicates higher cellular potency/affinity.[1][2]
Max Stabilization (

)
% of Control (e.g., 80%)% of Control (e.g., 100%)Higher

suggests better saturation or binding kinetics.[1][2]
Hill Slope Gradient (e.g., 1.0)Gradient (e.g., 1.[1][3][4][5]2)Steep slope (>1) may indicate cooperativity or aggregation artifacts.

Troubleshooting AEM-Pyr Specifics:

  • Low Solubility: If AEM-Pyr precipitates in media >50 µM, the

    
     curve will plateau prematurely.[1] Solution: Verify solubility in media via light scattering before treatment.
    
  • Weak Shift: If AEM-Pyr is a fragment (low MW), the thermal shift (

    
    ) might be small (<2°C).[1] Solution: Use Isothermal  mode (ITDR) rather than Melt Curve mode to increase sensitivity at the transition edge.
    

References

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link[1]

  • Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link[1]

  • Robers, M.B., et al. (2015).[1] "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link[1]

  • Lomenick, B., et al. (2009).[1] "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. Link[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-
Reactant of Route 2
Reactant of Route 2
4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.